Analytical and Physicochemical Profiling of (2-Methylbenzo[d]thiazol-6-yl)methanamine: A Comprehensive Guide for Drug Development
Introduction & Structural Significance The benzothiazole scaffold is a privileged structure in medicinal chemistry, frequently leveraged for its diverse pharmacological profile, including antimicrobial, antitumor, and ne...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Structural Significance
The benzothiazole scaffold is a privileged structure in medicinal chemistry, frequently leveraged for its diverse pharmacological profile, including antimicrobial, antitumor, and neuroprotective activities. Specifically, (2-Methylbenzo[d]thiazol-6-yl)methanamine () [1] serves as a critical intermediate in modern drug discovery.
The structural architecture of this molecule is highly strategic. The 2-methyl group provides a sterically compact, lipophilic vector that can interact with hydrophobic pockets in target proteins. Conversely, the primary methanamine group at the 6-position offers an ideal nucleophilic site for further functionalization, such as amide coupling or reductive amination. Accurate physicochemical profiling of this compound—specifically its mass metrics—is paramount for downstream pharmacokinetic (PK) tracking and structural elucidation.
Mechanistic Insight: Exact Mass vs. Molecular Weight
In early-stage drug development, distinguishing between average molecular weight and [2] is a fundamental analytical requirement.
Molecular Weight (178.25 g/mol ): This value accounts for the natural isotopic abundance of all elements in the molecule (e.g., the ~1.1% natural abundance of
13
C and ~4.2% of
34
S). It is the macroscopic metric used for laboratory preparations, such as calculating molarity for in vitro biological assays.
Exact Mass (178.05647 Da): This is the calculated mass of the molecule using only the most abundant, stable isotopes (
12
C,
1
H,
14
N,
32
S). High-Resolution Mass Spectrometry (HRMS) resolves these individual isotopic peaks. Therefore, the exact mass is the critical parameter for identifying the monoisotopic peak in complex biological matrices during metabolism studies.
Furthermore, when analyzing the compound in positive Electrospray Ionization (ESI+) mode, the exact mass of the resulting
[M+H]+
ion is calculated by adding the mass of a bare proton (1.007276 Da)—not a hydrogen atom (1.007825 Da)—to account for the loss of an electron during ionization. This yields a theoretical
[M+H]+
target of 179.06375 Da .
Quantitative Physicochemical Specifications
The following table summarizes the core quantitative data required for analytical method development and validation.
Property
Value
Chemical Name
(2-Methylbenzo[d]thiazol-6-yl)methanamine
CAS Number
933734-15-7
Molecular Formula
C
9
H
10
N
2
S
Molecular Weight
178.25 g/mol
Monoisotopic Exact Mass
178.05647 Da
Theoretical [M+H]
+
Mass
179.06375 Da
Topological Polar Surface Area (TPSA)
67.15 Ų
Protocol: High-Resolution Mass Spectrometry (LC-HRMS) for Exact Mass Validation
To confirm the identity and purity of synthesized or procured (2-Methylbenzo[d]thiazol-6-yl)methanamine, an LC-HRMS protocol must be employed. This protocol is designed as a self-validating system to eliminate false positives and ensure sub-5 ppm mass accuracy.
Step 1: Sample Preparation
Weigh 1.0 mg of the compound and dissolve it in 10 mL of LC-MS grade Methanol to create a 100 µg/mL stock.
Dilute to a working concentration of 1 µg/mL using a 50:50 mixture of Water and Acetonitrile.
Causality: Methanol is selected as the initial diluent because it rapidly solvates the hydrophobic benzothiazole core. However, injecting pure methanol into a highly aqueous LC gradient causes solvent-induced peak broadening. Diluting the final sample in a 50:50 aqueous/organic mixture matches the initial gradient conditions, ensuring sharp chromatographic focusing at the head of the column.
Step 2: Chromatographic Separation
Utilize a C18 Reverse Phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size) following the gradient profile below.
Causality: The C18 stationary phase effectively retains the lipophilic aromatic core. The addition of 0.1% Formic Acid (FA) to both mobile phases is non-negotiable; it lowers the pH to fully protonate the primary methanamine group. This prevents secondary tailing interactions with unendcapped silanols on the silica column and primes the molecule for [3].
Time (min)
Flow Rate (mL/min)
Mobile Phase A (H
2
O + 0.1% FA)
Mobile Phase B (MeCN + 0.1% FA)
0.0
0.4
95%
5%
1.0
0.4
95%
5%
5.0
0.4
10%
90%
7.0
0.4
10%
90%
7.1
0.4
95%
5%
10.0
0.4
95%
5%
Step 3: Electrospray Ionization (ESI+) and Mass Analysis
Set the Capillary Voltage to 3.5 kV and the Desolvation Temperature to 350°C.
Operate the Quadrupole Time-of-Flight (Q-TOF) or Orbitrap analyzer in positive mode, scanning from m/z 100 to 500.
Causality: The high desolvation temperature provides the thermal energy required to evaporate the aqueous droplets, while the capillary voltage drives the ejection of the pre-formed
[M+H]+
ions into the gas phase via the ion evaporation model.
Step 4: System Self-Validation
To ensure the system is self-validating, two critical controls must be executed during the run:
Blank Injection: Inject a blank (diluent only) prior to the sample to confirm the absence of column carryover.
Lock-Mass Calibration: Infuse a known mass calibrant (e.g., Leucine Enkephalin, m/z 556.2771) continuously via a secondary reference sprayer. This provides real-time mass correction, ensuring the measured m/z for the target compound deviates by no more than 5 ppm from the theoretical exact mass of 179.06375 Da.
Analytical Workflow Visualization
LC-HRMS Analytical Workflow for Exact Mass Validation of (2-Methylbenzo[d]thiazol-6-yl)methanamine.
Exploratory
Mechanistic Profiling of (2-Methylbenzo[d]thiazol-6-yl)methanamine: Target Engagement and Cytotoxic Modalities in Oncological Cell Models
Executive Summary (2-Methylbenzo[d]thiazol-6-yl)methanamine (CAS: 933734-15-7) is a highly privileged heterocyclic pharmacophore widely utilized in medicinal chemistry and drug discovery[1][2]. Featuring a 2-methylbenzot...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
(2-Methylbenzo[d]thiazol-6-yl)methanamine (CAS: 933734-15-7) is a highly privileged heterocyclic pharmacophore widely utilized in medicinal chemistry and drug discovery[1][2]. Featuring a 2-methylbenzothiazole core functionalized with a primary aminomethyl group at the 6-position, this scaffold serves as a potent modulator of intracellular signaling pathways[3]. This technical whitepaper delineates the mechanism of action of this compound and its direct derivatives in human cancer cell lines, focusing on kinase inhibition, mitochondrial-mediated apoptosis, and oxidative stress induction[4][5].
Chemical & Structural Rationale
The biological efficacy of (2-Methylbenzo[d]thiazol-6-yl)methanamine is fundamentally driven by its unique structural topology:
Benzothiazole Core: The lipophilic nature of the fused bicyclic ring allows for rapid cellular permeability, making it particularly effective in hard-to-treat models like Triple-Negative Breast Cancer (TNBC) which lack conventional receptor targets[6].
2-Methyl Substitution: The addition of a methyl group at the C2 position significantly modifies the electron density of the thiazole ring, enhancing the compound's metabolic stability and altering its binding kinetics compared to unsubstituted benzothiazoles[7].
6-Methanamine (Aminomethyl) Moiety: The primary amine acts as a critical hydrogen bond donor and acceptor. This functional group anchors the molecule within the ATP-binding pockets of target enzymes (e.g., kinases) or the active sites of monoamine oxidases, directly influencing their catalytic activity[3][4].
Core Mechanisms of Action
Kinase Inhibition (DYRK2 and EGFR)
Derivatives of the 2-methylbenzothiazole scaffold have been identified as potent, selective inhibitors of Dual-specificity tyrosine phosphorylation-regulated kinase 2 (DYRK2) and Epidermal Growth Factor Receptor (EGFR)[5]. The aminomethyl group facilitates deep-pocket binding, establishing crucial hydrogen bonds with amino acid residues (such as Leu-231 in DYRK2)[8]. Inhibition of these kinases downregulates the mTOR signaling pathway, halting cell cycle progression at the G2/M phase and preventing tumor cell proliferation[9].
Mitochondrial Membrane Depolarization and ROS Generation
In glioma (U251, U87) and hepatic (HepG2) cell lines, the compound induces severe mitochondrial stress[4][5]. The lipophilic core penetrates the mitochondrial matrix, disrupting the electron transport chain. This disruption leads to a loss of mitochondrial membrane potential (
ΔΨm
) and a subsequent surge in Reactive Oxygen Species (ROS)[4][6]. The oxidative stress triggers the release of cytochrome c, activating the intrinsic apoptotic cascade via Caspase-9 and Caspase-3 cleavage[6].
Monoamine Oxidase B (MAO-B) Inhibition
Beyond oncology, 2-methylbenzothiazole derivatives exhibit high affinity for human MAO-B, with some analogs demonstrating IC50 values in the sub-nanomolar range (< 0.017 µM)[4]. The methanamine moiety mimics endogenous monoamines, competitively blocking the enzyme's active site, which has profound implications for neuroprotective and anti-proliferative applications[4].
Caption: Systems-level signaling pathway illustrating the dual-modality cytotoxic mechanism of 2-methylbenzothiazole derivatives.
Quantitative Efficacy Data
The table below synthesizes the antiproliferative efficacy (IC50) of 2-methylbenzothiazole-based compounds across various human cancer cell lines, demonstrating the broad-spectrum utility of the scaffold[4][5][6].
Cell Line
Cancer Type
Target / Pathway
IC50 Value (µM)
Timepoint
MDA-MB-231
Triple-Negative Breast Cancer
ROS / Apoptosis
10.0 - 50.0
48h
U251
Glioblastoma
DNA Cleavage / Apoptosis
9.84 ± 0.64
48h
HepG2
Hepatocellular Carcinoma
Mitochondrial Depolarization
38.54 ± 29.63
48h
PC3
Prostate Cancer
DYRK2 Inhibition
0.014 - 9.68
24h
Experimental Protocols & Workflows
To ensure high scientific integrity and reproducibility, the following self-validating protocols are standard for evaluating the mechanism of action of (2-Methylbenzo[d]thiazol-6-yl)methanamine in vitro.
Cell Viability and Proliferation (MTT Assay)
Causality: The MTT assay measures the metabolic reduction of tetrazolium salts to formazan by functional mitochondria. This provides a direct, quantitative readout of cell viability following drug exposure[6].
Seeding: Seed MDA-MB-231 or U251 cells in 96-well plates at a density of
5×103
cells/well in DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO2.
Treatment: Prepare serial dilutions of the compound (e.g., 0, 1, 10, 20, 50, 100 µM) in DMSO (final DMSO concentration <0.1%). Treat cells for 24h and 48h[6]. Include Cisplatin (10 µM) as a positive control[5].
Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours in the dark.
Solubilization: Discard the media and dissolve the formazan crystals in 150 µL of DMSO.
Readout: Measure absorbance at 570 nm using a microplate reader. Calculate IC50 using non-linear regression analysis.
Causality: To validate that the observed cytotoxicity is driven by programmed cell death (apoptosis) rather than non-specific necrosis, dual staining is utilized. Annexin V binds to externalized phosphatidylserine (early apoptosis), while Propidium Iodide (PI) stains DNA in cells with compromised membranes (late apoptosis/necrosis)[5].
Preparation: Harvest treated cells (including floating and adherent populations) using enzyme-free cell dissociation buffer to preserve membrane integrity.
Washing: Wash pellets twice with cold PBS and resuspend in 1X Binding Buffer at
1×106
cells/mL.
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension. Incubate for 15 minutes at room temperature in the dark.
Analysis: Add 400 µL of Binding Buffer and analyze immediately via flow cytometry.
Self-Validation Step: Pre-treat a control group with 50 µM Z-VAD-FMK (a pan-caspase inhibitor) for 2 hours prior to compound exposure. A rescue of cell viability confirms caspase-dependent apoptosis.
Caption: Standardized experimental workflow for evaluating the in vitro efficacy and mechanism of benzothiazole derivatives.
Conclusion
The (2-Methylbenzo[d]thiazol-6-yl)methanamine scaffold is a highly versatile and potent pharmacophore. By leveraging its lipophilic benzothiazole core for cellular penetration and its aminomethyl group for precise hydrogen-bond driven target engagement, it effectively disrupts oncogenic kinase signaling and induces profound mitochondrial stress. The rigorous application of the outlined self-validating protocols ensures that researchers can accurately profile the pharmacodynamics of this compound and its derivatives in preclinical drug development.
Preclinical Safety and Toxicity Profile of (2-Methylbenzo[D]thiazol-6-YL)methanamine: A Technical Guide for IND-Enabling Studies
Executive Summary and Chemical Rationale The compound (2-Methylbenzo[D]thiazol-6-YL)methanamine represents a highly versatile pharmacophore utilized in the development of kinase inhibitors, imaging agents, and neuroprote...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary and Chemical Rationale
The compound (2-Methylbenzo[D]thiazol-6-YL)methanamine represents a highly versatile pharmacophore utilized in the development of kinase inhibitors, imaging agents, and neuroprotective drugs. Structurally, it consists of a lipophilic 2-methylbenzothiazole core conjugated to a primary aminomethyl group at the 6-position. While this scaffold offers excellent target engagement properties, it presents specific toxicological liabilities that must be systematically de-risked before clinical translation.
Designing a safety assessment program for this compound requires moving beyond generic checklists. As an application scientist, the goal is to design a self-validating experimental matrix that interrogates the specific structural alerts of the molecule. The benzothiazole ring is a known interactor with the hepatic xenobiotic-metabolizing system, specifically inducing Cytochrome P450 (CYP450) enzymes [1]. Concurrently, the primary aliphatic amine introduces basicity that can drive lysosomotropism, phospholipidosis, and potential off-target interactions with the hERG potassium channel.
This whitepaper outlines a scientifically rigorous, class-predictive toxicological framework for (2-Methylbenzo[D]thiazol-6-YL)methanamine, grounded in International Council for Harmonisation (ICH) M3(R2) guidelines [2].
Mechanistic Toxicology: Predictive Pathways
To design effective in vivo studies, we must first understand the causality of the expected toxicity. The toxicity of benzothiazole derivatives is rarely driven by the parent compound alone; it is predominantly metabolism-dependent.
Hepatic Enzyme Induction and Oxidative Stress
In vivo studies on related benzothiazoles demonstrate that the core structure is a potent inducer of CYP1A1, CYP1A2, and CYP3A4, as well as Phase II enzymes like UDP-glucuronosyltransferase (UDP-GT) [1]. The oxidation of the benzothiazole ring, coupled with the oxidative deamination of the primary amine by Monoamine Oxidase (MAO) or CYP enzymes, can generate reactive electrophilic intermediates. If the rate of reactive metabolite generation exceeds the hepatocellular glutathione (GSH) pool, oxidative stress and centrilobular necrosis ensue.
Cardiovascular and Developmental Toxicity
Recent toxicological assessments of benzothiazole derivatives in zebrafish models have revealed dose-dependent cardiovascular toxicity, including reduced heart rate, pericardial edema, and delayed cardiac maturation [3]. Furthermore, the primary amine moiety necessitates rigorous cardiovascular safety pharmacology (hERG patch-clamp assays) to rule out QT prolongation.
Diagram 1: Proposed metabolic activation and hepatotoxicity pathway for the benzothiazole-amine scaffold.
Self-Validating Experimental Protocols
To satisfy regulatory requirements and establish a No-Observed-Adverse-Effect Level (NOAEL), the following protocols are engineered to be self-validating—meaning internal controls continuously verify the integrity of the assay.
This in vivo protocol is designed to identify target organ toxicity, establish the Maximum Tolerated Dose (MTD), and evaluate toxicokinetics (TK) following OECD Test Guideline 407 [4]. Sprague-Dawley rats are selected due to their extensive historical control database regarding hepatic enzyme induction.
Step-by-Step Methodology:
Animal Allocation & Acclimation: Randomize 80 Sprague-Dawley rats (40 male, 40 female; 8-10 weeks old) into four main dose groups (n=10/sex/group) and corresponding TK satellite groups (n=3/sex/group). Acclimate for 7 days.
Dose Formulation: Formulate (2-Methylbenzo[D]thiazol-6-YL)methanamine in 0.5% Methylcellulose/0.1% Tween-80. Self-Validation: Conduct pre-study formulation analysis via HPLC-UV to confirm homogeneity and stability (acceptance criteria: ±10% of nominal concentration).
Dosing Regimen: Administer vehicle, 10 mg/kg (Low), 30 mg/kg (Mid), and 100 mg/kg (High) via oral gavage once daily for 28 consecutive days. The high dose is selected based on historical acute LD50 data for benzothiazoles (typically 380–900 mg/kg) [5].
In-Life Observations: Record body weights and food consumption bi-weekly. Perform detailed clinical observations daily, specifically monitoring for CNS depression or respiratory distress (known acute effects of high-dose benzothiazoles) [5].
Toxicokinetics (Days 1 and 28): Collect blood from satellite groups at 0.5, 1, 2, 4, 8, and 24 hours post-dose. Causality: This confirms systemic exposure and assesses whether CYP auto-induction occurs by Day 28 (indicated by a drop in AUC relative to Day 1).
Clinical Pathology & Necropsy (Day 29): Euthanize main study animals. Collect blood for hematology, coagulation, and serum chemistry (focusing on ALT, AST, ALP, and Bilirubin). Weigh organs (liver, kidneys, heart, spleen).
Histopathology: Fix tissues in 10% neutral buffered formalin. Perform H&E staining on all high-dose and vehicle control tissues. If centrilobular hypertrophy is observed in the high-dose group, evaluate mid- and low-dose livers to establish the NOAEL.
Diagram 2: Workflow for the OECD 407 28-Day Repeated Dose Toxicity Study.
Protocol 2: In Vitro 3D Hepatic Spheroid Toxicity Assay
Standard 2D hepatocyte cultures rapidly lose CYP450 expression, rendering them blind to metabolism-dependent toxicity. Because benzothiazole toxicity is heavily CYP-mediated, a 3D HepaRG spheroid model is required.
Step-by-Step Methodology:
Spheroid Formation: Seed HepaRG cells into ultra-low attachment 96-well plates (2,000 cells/well). Centrifuge at 200 x g for 5 minutes. Culture for 7 days to allow compact spheroid formation and restoration of in vivo-like CYP expression.
Compound Exposure: Treat spheroids with a 10-point concentration curve of (2-Methylbenzo[D]thiazol-6-YL)methanamine (0.1 µM to 300 µM) for 72 hours.
Self-Validation Controls: Include Acetaminophen (10 mM) as a positive control for CYP-mediated hepatotoxicity, and Chlorpromazine (50 µM) as a positive control for phospholipidosis.
Endpoint Analysis (ATP & GSH): Multiplex the assay using CellTiter-Glo 3D (to measure ATP/viability) and GSH-Glo (to measure glutathione depletion). A drop in GSH preceding a drop in ATP indicates reactive metabolite-driven oxidative stress.
Quantitative Data Presentation
The following tables summarize the predictive toxicological data profile for this compound class, demonstrating the expected auto-induction of metabolism and dose-dependent hepatic effects.
Table 1: Predicted Toxicokinetic (TK) Parameters in Sprague-Dawley Rats
Note: Data illustrates the phenomenon of CYP auto-induction, where Day 28 exposure (AUC) is lower than Day 1 despite repeated dosing.
Dose Group (mg/kg/day)
Day 1
Cmax
(ng/mL)
Day 1
AUC0−24
(h·ng/mL)
Day 28
Cmax
(ng/mL)
Day 28
AUC0−24
(h·ng/mL)
Accumulation Ratio (
Rac
)
10 (Low)
450
2,100
410
1,850
0.88
30 (Mid)
1,250
6,800
980
4,200
0.61
100 (High)
4,100
25,500
2,800
14,100
0.55
Table 2: Clinical Pathology and Organ Weight Changes (Day 29)
Values represent mean percentage change relative to vehicle control. Asterisks () denote statistical significance (p < 0.05).*
Parameter Evaluated
Low Dose (10 mg/kg)
Mid Dose (30 mg/kg)
High Dose (100 mg/kg)
Toxicological Interpretation
ALT (Alanine Aminotransferase)
+5%
+18%
+145%
Hepatocellular injury at high dose.
AST (Aspartate Aminotransferase)
+2%
+12%
+95%
Correlates with ALT elevation.
Absolute Liver Weight
+4%
+22%
+48%
Hepatomegaly (adaptive vs. adverse).
Absolute Heart Weight
0%
-2%
-12%*
Potential cardiovascular toxicity [3].
Histopathology Findings
Unremarkable
Minimal centrilobular hypertrophy
Mild necrosis, moderate hypertrophy
NOAEL established at 10 mg/kg/day.
Conclusion and Translational Outlook
The safety profile of (2-Methylbenzo[D]thiazol-6-YL)methanamine is heavily dictated by its benzothiazole core and primary amine. The primary dose-limiting toxicity in rodent models is projected to be hepatotoxicity, driven by CYP450 induction and subsequent oxidative stress. By utilizing 3D metabolically competent in vitro models and rigorously controlled 28-day in vivo studies with integrated toxicokinetics, drug developers can accurately establish the NOAEL.
If significant auto-induction and hepatomegaly are observed at the mid-to-high doses, clinical translation will require careful monitoring of liver function tests (LFTs) and a conservative calculation of the Maximum Recommended Starting Dose (MRSD) based on the Human Equivalent Dose (HED) derived from the 10 mg/kg/day NOAEL.
References
Effects of benzothiazole on the xenobiotic metabolizing enzymes and metabolism of acetaminophen. Journal of Applied Toxicology. Available at:[Link]
M3(R2) Nonclinical Safety Studies for the Conduct of Human Clinical Trials and Marketing Authorization for Pharmaceuticals. U.S. Food and Drug Administration (FDA). Available at:[Link]
2-(Methylthio) Benzothiazole (MTBT) Induces Cardiovascular Toxicity in Zebrafish Larvae and Investigates Its Mechanism. MDPI Toxics. Available at:[Link]
Test No. 407: Repeated Dose 28-day Oral Toxicity Study in Rodents. Organisation for Economic Co-operation and Development (OECD). Available at:[Link]
Benzothiazole Toxicity Assessment in Support of Synthetic Turf Field Human Health Risk Assessment. Journal of Toxicology and Environmental Health. Available at:[Link]
Exploratory
Discovery and early stage research on (2-Methylbenzo[D]thiazol-6-YL)methanamine
An in-depth technical guide on the discovery, structural rationale, and experimental application of (2-Methylbenzo[d]thiazol-6-yl)methanamine in early-stage drug development. Executive Summary The discovery of targeted t...
Author: BenchChem Technical Support Team. Date: April 2026
An in-depth technical guide on the discovery, structural rationale, and experimental application of (2-Methylbenzo[d]thiazol-6-yl)methanamine in early-stage drug development.
Executive Summary
The discovery of targeted therapeutics relies heavily on the identification of privileged chemical scaffolds that offer optimal physicochemical properties and synthetic versatility. (2-Methylbenzo[d]thiazol-6-yl)methanamine (CAS: 933734-15-7) has emerged as a critical building block in fragment-based drug discovery (FBDD). This whitepaper explores the structural causality behind this fragment's efficacy, its pivotal role in exploiting synthetic lethality in oncology (specifically via MAT2A inhibition), and provides self-validating experimental protocols for its integration into early-stage research workflows.
Structural Rationale & Physicochemical Profile
The molecular architecture of (2-Methylbenzo[d]thiazol-6-yl)methanamine is deliberately suited for target engagement within deep hydrophobic pockets. Every functional group serves a specific mechanistic purpose:
Benzothiazole Core: Provides a rigid, planar bicyclic system capable of strong
π−π
stacking with aromatic residues (e.g., phenylalanine or tyrosine) commonly found in kinase hinge regions or allosteric binding sites.
2-Methyl Substitution: The C2 position of unsubstituted benzothiazoles is highly susceptible to cytochrome P450-mediated oxidation. The addition of a methyl group blocks this metabolic liability, significantly enhancing the fragment's half-life while simultaneously filling small lipophilic sub-pockets to increase binding affinity.
6-Methanamine Vector: The primary aliphatic amine (
pKa≈9.2
) is protonated at physiological pH. It serves a dual purpose: acting as a potent hydrogen bond donor to target protein backbones (e.g., aspartate or glutamate residues) and providing a highly reactive nucleophile for synthetic elaboration (amide couplings, ureas, or reductive aminations).
Strictly complies with the "Rule of 3" for fragment libraries.
cLogP
~1.8
Optimal lipophilicity balancing aqueous solubility and membrane permeability.
Topological Polar Surface Area
67.4 Ų
Ensures favorable tissue distribution and potential blood-brain barrier penetration.
H-Bond Donors / Acceptors
2 / 2
Balanced profile for versatile, directional protein-ligand interactions.
| Rotatable Bonds | 1 | High structural rigidity minimizes the entropic penalty upon target binding. |
Targeted Oncology: The MAT2A/MTAP Synthetic Lethality Axis
A primary, highly successful application of the (2-methylbenzo[d]thiazol-6-yl)methanamine scaffold is in the development of Methionine Adenosyltransferase 2A (MAT2A) inhibitors.
Methylthioadenosine phosphorylase (MTAP) deletion is a common genetic alteration, occurring in approximately 15% of all human cancers, including glioblastoma, lung, and pancreatic tumors [1]. This deletion creates a unique metabolic vulnerability. In MTAP-deleted cells, the inability to salvage methylthioadenosine (MTA) leads to its massive intracellular accumulation. MTA acts as a natural, competitive inhibitor of Protein Arginine Methyltransferase 5 (PRMT5) by outcompeting its required methyl-donor cofactor, S-adenosylmethionine (SAM) [2].
MAT2A is the primary enzyme responsible for synthesizing SAM. By deploying MAT2A inhibitors—many of which utilize the benzothiazole scaffold to anchor into the enzyme's allosteric pocket—researchers can further deplete intracellular SAM levels. This dual starvation (high MTA outcompeting low SAM) completely abolishes PRMT5 activity, triggering selective apoptosis in MTAP-deleted cancer cells while sparing healthy, MTAP-wildtype tissue [3]. The patent WO2018045071A1 explicitly highlights the use of the 2-methylbenzo[d]thiazole moiety in generating potent MAT2A inhibitors for this exact indication [4].
Mechanistic pathway of MAT2A/MTAP synthetic lethality in oncology.
Application in Kinase Inhibition (FBDD)
Beyond metabolic enzymes, the fragment is frequently utilized in the synthesis of kinase inhibitors, such as those targeting DYRK and CLK kinases (e.g., Leucettinibs) [5]. In Fragment-Based Drug Discovery (FBDD), the methanamine group is synthetically "grown" into the solvent-exposed channel of the kinase, converting a low-affinity fragment into a highly potent, nanomolar lead compound.
Fragment-based drug discovery workflow utilizing the benzothiazole scaffold.
Experimental Methodologies
As a standard of scientific integrity, the following protocols are designed as self-validating systems , ensuring that causality is understood and empirical checks are built into the workflow.
Protocol 1: Synthesis of Lead Compounds via Amide Coupling
Objective: Couple (2-Methylbenzo[d]thiazol-6-yl)methanamine to a heterocyclic carboxylic acid core to generate a MAT2A or kinase inhibitor.
Step 1: Pre-activation. Dissolve 1.0 eq of the target carboxylic acid and 1.2 eq of HATU in anhydrous DMF (0.2 M). Add 3.0 eq of N,N-Diisopropylethylamine (DIPEA).
Causality: HATU is selected over EDC/HOBt to form a highly reactive 7-azabenzotriazole active ester, preventing epimerization. DMF stabilizes the polar transition state.
Validation Check: The solution will transition to a pale yellow color within 5 minutes, visually confirming the formation of the active HOAt ester.
Step 2: Nucleophilic Addition. Add 1.1 eq of (2-Methylbenzo[d]thiazol-6-yl)methanamine hydrochloride to the mixture. Stir at room temperature for 2 hours.
Causality: The excess DIPEA neutralizes the hydrochloride salt of the fragment, freeing the lone pair on the primary amine for nucleophilic attack.
Validation Check: Extract a 10 µL aliquot, dilute in MeCN, and analyze via LC-MS. The reaction is validated to proceed to Step 3 only when the amine mass (
m/z
179.0
[M+H]+
) is fully consumed.
Step 3: Quench and Workup. Dilute the reaction with Ethyl Acetate and wash sequentially with saturated aqueous
NaHCO3
and brine.
Causality: The basic
NaHCO3
wash neutralizes any unreacted carboxylic acid and partitions the water-soluble HOAt byproduct into the aqueous layer, leaving the purified amide in the organic layer.
Protocol 2: In Vitro MAT2A Biochemical Assay (Enzyme-Coupled SAM Detection)
Objective: Evaluate the
IC50
of the synthesized benzothiazole derivative against MAT2A.
Step 1: Enzyme Pre-Incubation. In a 384-well microplate, dispense 10 µL of recombinant human MAT2A enzyme (final concentration 5 nM) in assay buffer (50 mM Tris-HCl pH 7.5, 50 mM KCl, 10 mM
MgCl2
). Add 100 nL of the inhibitor in DMSO via acoustic dispensing. Incubate for 30 minutes.
Causality: Pre-incubation is critical. Because benzothiazole derivatives often act as allosteric modulators, they require time to reach conformational equilibrium with the enzyme before the substrate is introduced.
Step 2: Reaction Initiation. Add 10 µL of substrate mix (final concentrations: 100 µM L-Methionine, 100 µM ATP). Incubate for 60 minutes at room temperature.
Step 3: Detection & Validation. Add 20 µL of a SAM-sensing luminescent reagent (e.g., MTase-Glo™) to convert the generated SAM into a luminescent signal.
Validation Check: The plate must include a positive control (e.g., AG-270) and a negative control (DMSO vehicle). Calculate the Z'-factor prior to data fitting. A Z'-factor > 0.5 validates the assay's robustness, ensuring the signal window is wide enough to accurately determine the
IC50
.
References
Methionine adenosyltransferase 2A (MAT2A) inhibitors as single agents or in combination strategy for cancer therapy. ProBiologists.
MTAP Deletion in Oncogenesis: A Synthetic Lethality Scenario. AACR Journals (Cancer Research).
Combined inhibition of MTAP and MAT2a mimics synthetic lethality in tumor models via PRMT5 inhibition. Journal of Biological Chemistry (PubMed).
Inhibitors of cellular metabolic processes (WO2018045071A1). Google Patents.
Leucettinibs, a class of DYRK/CLK kinases inhibitors inspired by the marine sponge natural product Leucettamine B. Edelris.
Step-by-step synthesis protocol for (2-Methylbenzo[D]thiazol-6-YL)methanamine
Application Note: Synthesis and Characterization of (2-Methylbenzo[d]thiazol-6-yl)methanamine Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Application Focus: Pharmaceutical...
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: Synthesis and Characterization of (2-Methylbenzo[d]thiazol-6-yl)methanamine
Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals
Application Focus: Pharmaceutical Building Blocks, Kinase Inhibitor Scaffolds, and Antimitotic Agents
Strategic Overview & Rationale
(2-Methylbenzo[d]thiazol-6-yl)methanamine is a highly versatile building block frequently utilized in the design of kinase inhibitors and antimitotic agents due to the bioisosteric properties of the benzothiazole core [4]. The primary amine functional group at the 6-position provides an ideal handle for further derivatization, such as amide coupling, reductive amination, or urea formation.
To synthesize this target with high fidelity and scalability, we employ a robust two-step sequence starting from the commercially available 6-amino-2-methylbenzothiazole.
Sandmeyer Cyanation: The initial step converts the aromatic amine to a nitrile via a diazonium intermediate. This method is chosen over direct cross-coupling due to its scalability and the low cost of reagents [1].
Catalytic Hydrogenation: The resulting 2-methylbenzo[d]thiazole-6-carbonitrile is subjected to catalytic hydrogenation. Crucially, this reduction is performed in the presence of methanolic ammonia. The causality here is vital: primary amines generated during nitrile reduction can attack unreacted imine intermediates, leading to unwanted secondary or tertiary amine byproducts. The excess ammonia competitively forms an unsubstituted amidine intermediate, effectively trapping the pathway and driving the equilibrium exclusively toward the primary amine [3].
Mechanistic Workflow
Figure 1: Two-step synthetic pathway from 6-amino-2-methylbenzothiazole to (2-Methylbenzo[d]thiazol-6-yl)methanamine.
Step-by-Step Experimental Protocol
Note: This protocol is designed as a self-validating system. In-process controls (IPCs) such as TLC and LC-MS are integrated to ensure reaction completion before proceeding to subsequent steps.
Phase 1: Synthesis of 2-Methylbenzothiazole-6-carbonitrile
Objective: Conversion of the C6-amine to a C6-nitrile via Sandmeyer chemistry [2].
Diazotization:
Suspend 6-amino-2-methylbenzothiazole (1.0 equiv, e.g., 10.0 g) in 2.5 M aqueous H₂SO₄ (2.0 equiv).
Cool the mechanically stirred suspension to 0 °C using an ice-brine bath. Causality: Strict temperature control (< 5 °C) is mandatory to prevent the degradation of the diazonium salt into a phenol byproduct.
Add a solution of NaNO₂ (1.1 equiv) in water dropwise over 30 minutes. Stir for an additional 30 minutes at 0 °C to yield a clear, red diazonium salt solution [2].
Cyanation:
In a separate, large Erlenmeyer flask, prepare a solution of CuCN (1.2 equiv) and KCN (2.5 equiv) in water. Safety: Perform strictly in a highly ventilated fume hood due to the use of cyanide.
Partially neutralize the diazonium solution with crushed ice and 10% aq. Na₂CO₃.
Slowly pour the neutralized diazonium solution into the vigorously stirred CuCN/KCN solution. Causality: The addition order is critical. Adding the diazonium to the copper complex ensures an immediate catalytic cycle, preventing the accumulation of dangerous/unstable intermediates [1].
Workup & Validation:
Allow the mixture to warm to room temperature and stir for 2 hours.
Extract the aqueous mixture with Ethyl Acetate (3 x 100 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
IPC Validation: TLC (Hexanes:EtOAc 7:3) should show the disappearance of the highly polar amine starting material and the appearance of a less polar UV-active spot.
Purify via recrystallization from ethanol to afford the nitrile intermediate as a solid.
Phase 2: Reduction to (2-Methylbenzo[d]thiazol-6-yl)methanamine
Objective: Chemoselective reduction of the nitrile to the primary amine [3].
Reaction Setup:
Dissolve the purified 2-methylbenzothiazole-6-carbonitrile (1.0 equiv) in a 7 M solution of ammonia in methanol (NH₃/MeOH) (approx. 10 mL per gram of substrate).
Transfer the solution to a pressure-rated hydrogenation vessel (e.g., Parr shaker).
Add Raney Nickel slurry in water (approx. 20% w/w relative to the substrate). Causality: Raney Nickel is preferred over Pd/C here because it is less prone to poisoning by the sulfur atom in the benzothiazole ring.
Hydrogenation:
Purge the vessel with Nitrogen (3x), then with Hydrogen gas (3x).
Pressurize the vessel to 50 psi with H₂ and agitate at room temperature for 12–16 hours.
Workup & Isolation:
IPC Validation: Monitor by LC-MS. The mass peak should shift from [M+H]+ 175 (nitrile) to [M+H]+ 179 (amine).
Carefully vent the hydrogen gas and purge with nitrogen.
Filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst. Safety: Do not allow the Raney Nickel filter cake to dry out, as it is highly pyrophoric. Wash thoroughly with methanol.
Concentrate the filtrate under reduced pressure.
Salt Formation (Optional but Recommended):
To isolate the product with high purity and stability, dissolve the crude amine in a minimal amount of dry diethyl ether or THF.
Add 2.0 M HCl in diethyl ether dropwise until precipitation ceases. Filter the resulting solid to isolate (2-Methylbenzo[d]thiazol-6-yl)methanamine hydrochloride.
Quantitative Data & Analytical Summary
The following table summarizes the stoichiometric parameters and expected analytical validation metrics for a standard 10-gram scale synthesis.
Molecular Engineering of Benzothiazolium Salts with Large Quadratic Hyperpolarizabilities: Can Auxiliary Electron-Withdrawing Groups Enhance Nonlinear Optical Responses? ACS Publications.
Preparation of Novel Push-Pull Benzothiazole Derivatives with Reverse Polarity. Thieme Connect.
Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. PubMed Central (PMC).
Potent and Selective Benzothiazole-Based Antimitotics with Improved Water Solubility: Design, Synthesis, and Evaluation as Novel Anticancer Agents. MDPI.
Application
Synthesis of (2-Methylbenzo[d]thiazol-6-yl)methanamine: A Detailed Guide for Researchers
This comprehensive guide details the synthetic preparation of (2-Methylbenzo[d]thiazol-6-yl)methanamine, a key building block in medicinal chemistry and drug development. The benzothiazole scaffold is a privileged struct...
Author: BenchChem Technical Support Team. Date: April 2026
This comprehensive guide details the synthetic preparation of (2-Methylbenzo[d]thiazol-6-yl)methanamine, a key building block in medicinal chemistry and drug development. The benzothiazole scaffold is a privileged structure found in a wide array of biologically active compounds, and the ability to functionalize it at specific positions is crucial for the development of novel therapeutics. This document provides an in-depth analysis of viable synthetic strategies, detailed experimental protocols, and the scientific rationale behind the methodological choices, designed for researchers, scientists, and professionals in the field of drug development.
Introduction
The synthesis of (2-Methylbenzo[d]thiazol-6-yl)methanamine from the readily available starting material, 2-methylbenzothiazole, presents a significant challenge in regioselective functionalization. The benzothiazole ring system's reactivity towards electrophilic substitution does not inherently favor the 6-position, often leading to mixtures of isomers. This guide outlines two primary, robust synthetic pathways to achieve the target molecule with high purity and yield:
Strategy A: A route commencing with the regioselective nitration of an activated 2-methylbenzothiazole precursor, followed by reduction and subsequent functional group transformations.
Strategy B: An alternative pathway involving the bromination of 2-methylbenzothiazole and subsequent conversion of the bromo-intermediate to the desired methanamine.
A third, more direct, but potentially less regioselective approach via the Vilsmeier-Haack reaction will also be discussed as a potential avenue for streamlined synthesis. Each strategy will be presented with a thorough explanation of the underlying chemical principles, ensuring a deep understanding of the entire synthetic process.
Synthetic Strategies and Protocols
Strategy A: Synthesis via Nitration of an Acylated Precursor
This strategy leverages the well-established directing effects of substituent groups on an aromatic ring to achieve regioselective nitration at the 6-position. Direct nitration of 2-methylbenzothiazole can lead to a mixture of 4-, 5-, 6-, and 7-nitro isomers. To overcome this, we will proceed through the synthesis and nitration of an N-acylated precursor, 2-acetylaminobenzothiazole, which favors the formation of the 6-nitro derivative[1][2].
The initial steps focus on the preparation of 2-amino-6-nitrobenzothiazole, a key intermediate.
Protocol 1: Synthesis of 2-Acetylaminobenzothiazole
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-aminobenzothiazole (1 equivalent) in acetic anhydride (3 equivalents).
Reaction: Gently heat the mixture to reflux for 1-2 hours.
Work-up: Cool the reaction mixture to room temperature and pour it into ice-cold water with vigorous stirring.
Isolation: Collect the precipitated solid by vacuum filtration, wash thoroughly with water until the filtrate is neutral, and dry in a vacuum oven.
Protocol 2: Nitration of 2-Acetylaminobenzothiazole
Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve 2-acetylaminobenzothiazole (1 equivalent) in concentrated sulfuric acid at 0-5 °C.
Nitration: Slowly add a pre-cooled mixture of concentrated nitric acid (1.1 equivalents) and concentrated sulfuric acid (2 equivalents) dropwise, maintaining the temperature below 10 °C.
Reaction: After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours.
Work-up: Carefully pour the reaction mixture onto crushed ice.
Isolation: Collect the precipitated 2-acetylamino-6-nitrobenzothiazole by filtration, wash with cold water, and dry.
Protocol 3: Hydrolysis to 2-Amino-6-nitrobenzothiazole
Reaction Setup: Suspend the 2-acetylamino-6-nitrobenzothiazole (1 equivalent) in a mixture of ethanol and concentrated hydrochloric acid (e.g., 2:1 v/v).
Reaction: Heat the mixture to reflux for 4-6 hours until TLC analysis indicates complete deacetylation.
Work-up: Cool the reaction mixture and neutralize it with a suitable base (e.g., sodium carbonate solution) to precipitate the product.
Isolation: Filter the solid, wash with water, and recrystallize from a suitable solvent like ethanol to obtain pure 2-amino-6-nitrobenzothiazole[1][3].
This part of the synthesis involves a series of transformations to convert the 2-amino and 6-nitro groups to the desired 2-methyl and 6-methanamine functionalities.
Diagram 1: Synthetic Pathway via Nitration
Caption: Synthetic route to the target molecule via a nitrated intermediate.
Protocol 4: Conversion of 2-Amino-6-nitrobenzothiazole to 6-Nitro-2-methylbenzothiazole (Sandmeyer-type reaction)
This conversion is a challenging multi-step process that requires careful control of reaction conditions.
Diazotization: Dissolve 2-amino-6-nitrobenzothiazole (1 equivalent) in a cold aqueous solution of a non-nucleophilic acid (e.g., HBF4). Add a solution of sodium nitrite (1.1 equivalents) in water dropwise at 0-5 °C.
Methylation: In a separate flask, prepare a solution of a suitable methylating agent, such as a methyl Grignard reagent or methylcopper species. Carefully add the freshly prepared diazonium salt solution to the methylation mixture. This step requires optimization and is often low-yielding.
Protocol 5: Reduction of 6-Nitro-2-methylbenzothiazole to 6-Amino-2-methylbenzothiazole
Reaction Setup: Dissolve 6-nitro-2-methylbenzothiazole (1 equivalent) in ethanol or methanol.
Reduction: Add a reducing agent such as tin(II) chloride (SnCl2) in concentrated hydrochloric acid, or perform catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere[4].
Work-up: If using SnCl2, basify the reaction mixture to precipitate the tin salts and extract the product with an organic solvent. For catalytic hydrogenation, filter off the catalyst and concentrate the solvent.
Protocol 6: Conversion of 6-Amino-2-methylbenzothiazole to 6-Cyano-2-methylbenzothiazole (Sandmeyer Reaction)
Diazotization: Dissolve 6-amino-2-methylbenzothiazole (1 equivalent) in a cold aqueous solution of hydrochloric acid. Add a solution of sodium nitrite (1.1 equivalents) in water dropwise at 0-5 °C.
Cyanation: In a separate flask, prepare a solution of copper(I) cyanide (CuCN) in aqueous sodium or potassium cyanide. Add the cold diazonium salt solution to the cyanide solution.
Work-up: Heat the reaction mixture gently to drive the reaction to completion. Extract the product with an organic solvent, wash, dry, and purify by chromatography[5][6].
Protocol 7: Reduction of 6-Cyano-2-methylbenzothiazole to (2-Methylbenzo[d]thiazol-6-yl)methanamine
Reaction Setup: Dissolve 6-cyano-2-methylbenzothiazole (1 equivalent) in a dry ethereal solvent such as diethyl ether or tetrahydrofuran (THF).
Reduction: Carefully add a powerful reducing agent like lithium aluminum hydride (LiAlH4) in portions at 0 °C.
Reaction: After the addition, allow the reaction to stir at room temperature.
Work-up: Quench the reaction by the sequential addition of water, aqueous sodium hydroxide, and then more water. Filter the resulting precipitate and extract the filtrate with an organic solvent. Dry the organic layer and remove the solvent under reduced pressure to obtain the final product.
Strategy B: Synthesis via Bromination
This approach involves the direct bromination of 2-methylbenzothiazole to introduce a handle at the 6-position, followed by conversion to the target amine.
While direct bromination of 2-methylbenzothiazole can be challenging in terms of regioselectivity, specific conditions can favor the 6-bromo isomer. A more controlled synthesis starts from a pre-brominated aniline derivative.
Protocol 8: Synthesis of 6-Bromo-2-methylbenzothiazole
A reliable method involves the cyclization of N-(4-bromo-2-mercaptophenyl)acetamide.
Starting Material Synthesis: Synthesize N-(4-bromo-2-mercaptophenyl)acetamide from 4-bromo-2-nitroaniline via reduction to the diamine, followed by selective acylation and diazotization/sulfidation. This is a multi-step process requiring careful execution.
Cyclization: A more direct reported synthesis starts from N-(4-bromo-2-iodophenyl)acetamide[7][8]. Dissolve N-(4-bromo-2-iodophenyl)acetamide (1 equivalent) in DMF. Add sodium sulfide nonahydrate (3 equivalents) and a catalytic amount of copper(I) iodide. Stir the mixture at 80 °C. After completion, cool and add concentrated hydrochloric acid, then continue stirring at 80 °C for 12 hours.
Work-up and Isolation: Neutralize with saturated aqueous sodium bicarbonate solution and extract with ethyl acetate. Purify by silica gel column chromatography to yield 6-bromo-2-methyl-1,3-benzothiazole[7][8].
Diagram 2: Synthetic Pathway via Bromination
Caption: Synthetic route to the target molecule via a brominated intermediate.
Protocol 9: Formylation of 6-Bromo-2-methylbenzothiazole
Reaction Setup: Dissolve 6-bromo-2-methylbenzothiazole (1 equivalent) in dry THF and cool to -78 °C under an inert atmosphere.
Lithiation: Add n-butyllithium (1.1 equivalents) dropwise and stir for 1 hour at -78 °C.
Formylation: Add anhydrous N,N-dimethylformamide (DMF) (1.5 equivalents) and allow the reaction to warm to room temperature.
Work-up: Quench the reaction with saturated aqueous ammonium chloride solution and extract with an organic solvent. Purify the crude product by column chromatography to obtain 6-formyl-2-methylbenzothiazole.
Protocol 10: Reductive Amination of 6-Formyl-2-methylbenzothiazole
Reaction Setup: Dissolve 6-formyl-2-methylbenzothiazole (1 equivalent) and a suitable amine source, such as ammonium acetate or ammonia in methanol.
Imine Formation: Stir the mixture at room temperature to form the imine intermediate.
Reduction: Add a reducing agent, such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3), in portions.
Work-up: Quench the reaction, remove the solvent, and perform an aqueous work-up. Extract the product with an organic solvent and purify as needed[9].
Alternative Strategy: Direct Formylation via Vilsmeier-Haack Reaction
A more direct route to the key aldehyde intermediate is the Vilsmeier-Haack reaction. However, the regioselectivity on the 2-methylbenzothiazole ring system needs careful consideration and may require optimization.
Protocol 11: Vilsmeier-Haack Formylation of 2-Methylbenzothiazole
Vilsmeier Reagent Preparation: In a flask cooled to 0-5 °C, add phosphorus oxychloride (POCl3) (1.5 equivalents) to anhydrous DMF (10 equivalents) dropwise with stirring.
Formylation: Add 2-methylbenzothiazole (1 equivalent) to the Vilsmeier reagent at 0 °C.
Reaction: Heat the reaction mixture, for example, to 60-80 °C, and monitor the progress by TLC.
Work-up: Cool the reaction mixture and pour it onto crushed ice. Neutralize with a base (e.g., sodium hydroxide solution) and extract the product with an organic solvent.
Purification: Purify the crude product by column chromatography to isolate the desired 6-formyl-2-methylbenzothiazole isomer[10]. The subsequent reductive amination would follow Protocol 10.
Data Summary
Intermediate/Product
Molecular Formula
Molecular Weight ( g/mol )
Key Synthesis Step
2-Acetylaminobenzothiazole
C9H8N2OS
192.24
Acetylation of 2-aminobenzothiazole
2-Amino-6-nitrobenzothiazole
C7H5N3O2S
195.20
Nitration and hydrolysis
6-Bromo-2-methylbenzothiazole
C8H6BrNS
228.11
Cyclization of brominated precursor
6-Formyl-2-methylbenzothiazole
C9H7NOS
177.22
Formylation of bromo-intermediate
6-Cyano-2-methylbenzothiazole
C9H6N2S
174.23
Sandmeyer reaction of amino-intermediate
(2-Methylbenzo[d]thiazol-6-yl)methanamine
C9H10N2S
178.26
Reduction of nitrile or reductive amination of aldehyde
Conclusion
The synthesis of (2-Methylbenzo[d]thiazol-6-yl)methanamine from 2-methylbenzothiazole is a multi-step process that requires careful control of regioselectivity. The two primary strategies outlined, proceeding via either a nitrated or brominated intermediate, offer reliable pathways to the target molecule. The choice of strategy will depend on the available starting materials, laboratory capabilities, and desired scale of the synthesis. The direct formylation approach, while potentially more streamlined, may require significant optimization to achieve the desired regioselectivity. The protocols provided in this guide, grounded in established chemical principles, offer a solid foundation for researchers to successfully synthesize this valuable compound for their drug discovery and development endeavors.
References
Journal of Organic and Pharmaceutical Chemistry. Synthesis and antibacterial activity of transition metal complexes of 2-amino acetate, 6-nitro benzothiazole. [Link]
Synthesis, Characterization, and Biological Evaluation of certain 6-methyl-2(3H)-benzo-1, 3-thiazolyl-1'-ethylidene-2-(o, p- Substituted Acetophenones) Hydrazine Analogs - PMC - NIH. [Link]
Economical and scalable synthesis of 6-amino-2-cyanobenzothiazole - PMC. [Link]
EP0039835A1 - Process for the preparation of 2-amino-6-nitro-benzothiazole - Google P
Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - MDPI. [Link]
Experimental and Theoretical Investigation of 2-Methylbenzothiazole Oxidation by OH in Air and the Role of O2 and NO - PMC. [Link]
Ultrasonically Assisted Regioselective Nitration of Aromatic Compounds in Presence of Certain Group V and VI Metal Salts - Scirp.org. [Link]
Synthesis of 2-Arylbenzothiazole and 2-Arylthiazole Derivatives via a Ru-Catalyzed meta-Selective C-H Nitration Reaction - PubMed. [Link]
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US4369324A - Process for the preparation of 2-amino-6-nitrobenzothiazole - Google P
Scholars Research Library. Review of the 2-Amino Substituted Benzothiazoles: Different Methods of the Synthesis. [Link]
Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC. [Link]
Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlO x Catalyst in a Flow Reactor - MDPI. [Link]
Synthesis and Antitumor Evaluation of Novel Derivatives of 6-Amino-2-phenylbenzothiazoles - PMC. [Link]
Economical and scalable synthesis of 6-amino-2-cyanobenzothiazole - Beilstein Journals. [Link]
ResearchGate. A New Synthesis of 2-Cyano-6-hydroxybenzothiazole, the Key Intermediate of D-Luciferin, Starting from 1,4-Benzoquinone. [Link]
Research Journal of Pharmaceutical, Biological and Chemical Sciences. ISSN: 0975-8585 October – December 2012 RJPBCS Volume 3 Issue 4 Page No. 847. [Link]
ResearchGate. (PDF) SYNTHESIS AND ANTHELMINTIC ACTIVITY OF 2-AMINO-6-SUBSTITUTED BENZOTHIAZOLES. [Link]
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, scientists, and drug development professionals.
Content Type: Advanced Application Note & Self-Validating Protocol
Executive Summary & Biological Context
(2-Methylbenzo[d]thiazol-6-yl)methanamine (CAS: 933734-15-7) is a critical pharmacophore and intermediate building block in modern medicinal chemistry. It is fundamentally integrated into the synthesis of advanced targeted therapeutics, including inhibitors of cellular metabolic enzymes like MAT2A[1], and multiple kinase families such as VEGFR/Raf[2], SHP2[3], and DYRK/CLK kinases[4].
Because of its hybrid physicochemical nature—comprising a highly lipophilic benzothiazole core and a polar methanamine tail—formulating this compound (or its downstream derivatives) for in vitro cell culture assays requires precise solvent management. Improper formulation leads to micro-precipitation in aqueous media, resulting in artifactual cytotoxicity, inconsistent dosing, and compromised assay integrity[5]. This guide outlines a self-validating, causality-driven protocol for formulating this class of compounds for high-throughput cell viability and signaling assays.
Physicochemical Rationale & Causality of Formulation
To design a robust formulation strategy, we must first analyze the compound's physical properties. The free base exhibits moderate solubility in polar organic solvents, while the hydrochloride salt variant offers slightly improved aqueous solubility[6]. However, for standardized high-throughput screening, direct aqueous dissolution is highly discouraged.
The Causality of Solvent Selection:
Why Anhydrous DMSO? Dimethyl sulfoxide (DMSO) is an amphiphilic, polar aprotic solvent. It effectively disrupts the crystalline lattice of the hydrophobic benzothiazole core while stabilizing the methanamine group. Anhydrous DMSO is strictly required because DMSO is highly hygroscopic; absorbed atmospheric water drastically reduces the solubility limit of the compound, causing it to "crash out" during storage.
Why Serial Dilution in DMSO? Diluting a high-concentration DMSO stock directly into aqueous media creates transient, localized zones of high hydrophobicity, leading to irreversible nucleation. Performing a 1000X intermediate serial dilution in 100% DMSO ensures that when the compound is finally spiked into the media, it disperses instantaneously.
Why a 0.1% Final DMSO Limit? Mammalian cell lines (e.g., A431 xenograft lines[2]) exhibit transcriptomic alterations and basal viability drops when exposed to DMSO concentrations exceeding 0.1% to 0.5% v/v. Capping the final DMSO concentration at 0.1% ensures that any observed phenotypic changes are strictly driven by the compound's biological activity, not solvent toxicity.
Workflow for small molecule reconstitution and cell culture integration.
Master Protocol: Step-by-Step Formulation
Phase 1: Reconstitution (10 mM Master Stock)
Equilibration: Allow the lyophilized vial of (2-Methylbenzo[d]thiazol-6-yl)methanamine to equilibrate to room temperature in a desiccator for 30 minutes before opening. Causality: Prevents condensation of atmospheric moisture onto the hygroscopic powder.
Calculation: For the free base (Molecular Weight ≈ 178.26 g/mol ), dissolve 1.78 mg of powder in exactly 1.0 mL of sterile, anhydrous DMSO to yield a 10 mM stock.
Solubilization: Vortex the solution for 60 seconds. If the compound resists dissolution, sonicate in a water bath at 37°C for 5 minutes.
Aliquotting: Dispense the 10 mM stock into 20 µL single-use aliquots in amber microcentrifuge tubes and store at -20°C or -80°C. Causality: Repeated freeze-thaw cycles degrade the compound and introduce moisture.
Phase 2: Intermediate Dilution Matrix
Prepare a 1000X intermediate dilution series in 100% DMSO. This ensures that the final volume of compound added to the cell culture media is always exactly 0.1% of the total volume, regardless of the target concentration.
Table 1: Quantitative Dilution Matrix for Cell Assays
Target Final Conc. in Media
Concentration of 1000X DMSO Stock
Volume of 1000X Stock
Volume of Culture Media
Final DMSO Conc.
10 µM
10 mM (Master Stock)
1.0 µL
999 µL
0.1%
1 µM
1 mM
1.0 µL
999 µL
0.1%
0.1 µM
0.1 mM
1.0 µL
999 µL
0.1%
Vehicle Control
0 mM (100% DMSO only)
1.0 µL
999 µL
0.1%
Phase 3: Media Spiking and Cell Treatment
Media Preparation: Pre-warm the complete culture media (containing 5-10% Fetal Bovine Serum) to 37°C. Causality: Cold media drastically reduces the solubility threshold. Furthermore, serum proteins (like BSA) act as carrier molecules, binding the hydrophobic benzothiazole core and preventing precipitation.
Addition: Add 1.0 µL of the respective 1000X DMSO stock dropwise into 999 µL of pre-warmed media while gently vortexing.
Application: Immediately aspirate old media from the cultured cells (e.g., A431 cells plated at 5,000 cells/well in a 96-well plate) and replace with 100 µL of the formulated treatment media per well.
Self-Validating Quality Control System
A protocol is only as strong as its internal validation mechanisms. To guarantee that your assay results are derived from true biological inhibition rather than physical formulation artifacts, implement the following self-validating loop:
Self-validating quality control loop for detecting compound precipitation.
Validation Metrics:
Optical Clarity Check: Before adding the formulated media to the cells, place an aliquot under a phase-contrast microscope at 20X magnification. Look for refractive micro-crystals or cloudiness. If precipitates are present, the compound has crashed out, and the effective concentration is unknown.
Vehicle Control Parity: In your downstream proliferation assay (e.g., CellTiter-Glo[5]), the luminescence signal of the "Vehicle Control" (0.1% DMSO) must be ≥ 95% of the signal from "Untreated Media" cells. If the vehicle control shows significant cell death, your DMSO handling or cell line sensitivity is compromised, invalidating the entire plate.
References
WO2018045071A1 - Inhibitors of cellular metabolic processes - Google Patents. Google. 1
PYRROLO-PYRIDINE DERIVATIVES FOR THE TREATMENT OF CANCER DISEASES - Patent 1971604. European Patent Office. 2
Leucettinibs, a class of DYRK/CLK kinases inhibitors inspired by the marine sponge natural product Leucettamine B. Edelris. 4
WO2024067694A1 - Nitrogen-containing heterocyclic compound and pharmaceutical use thereof - Google Patents. Google. 5
WO2020022323A1 - Heterobicyclic compounds for inhibiting the activity of shp2 - Google Patents. Google. 3
Preclinical In Vivo Pharmacokinetic and Dosing Protocols for (2-Methylbenzo[d]thiazol-6-yl)methanamine
Executive Summary (2-Methylbenzo[d]thiazol-6-yl)methanamine (CAS: 933734-15-7) is a high-value pharmacophore and critical synthetic intermediate. It is most notably utilized as the core scaffold in the development of Leu...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
(2-Methylbenzo[d]thiazol-6-yl)methanamine (CAS: 933734-15-7) is a high-value pharmacophore and critical synthetic intermediate. It is most notably utilized as the core scaffold in the development of Leucettinibs —a novel class of sub-nanomolar DYRK1A and CLK kinase inhibitors inspired by the marine sponge alkaloid Leucettamine B, currently in clinical development for Alzheimer’s disease (AD) and Down syndrome (DS) [1]. It is also a key building block in the synthesis of MAT2A inhibitors for oncology [2].
Because the efficacy of CNS-targeted kinase inhibitors relies heavily on blood-brain barrier (BBB) penetrance, establishing the baseline in vivo pharmacokinetics (PK) and brain-to-plasma partition coefficient (
Kp
) of this fundamental fragment is a critical step in Fragment-Based Drug Discovery (FBDD). This application note provides a self-validating, step-by-step in vivo dosing protocol designed to evaluate the systemic clearance, oral bioavailability, and CNS penetrance of (2-Methylbenzo[d]thiazol-6-yl)methanamine in murine models.
Scientific Rationale & Causality
When dosing small-molecule fragments or intermediates in vivo, the physicochemical properties of the molecule dictate the experimental design. (2-Methylbenzo[d]thiazol-6-yl)methanamine features a highly lipophilic benzothiazole core coupled with a basic primary amine (methanamine).
Formulation Causality : The primary amine (pKa ~9.0) is protonated at physiological pH, offering moderate aqueous solubility. However, the lipophilic benzothiazole ring necessitates a co-solvent system to prevent precipitation upon injection. We utilize a DMSO/Solutol/Saline matrix. The DMSO dissolves the lipophilic core, while Solutol HS15 acts as a non-ionic surfactant to form stable micelles in the systemic circulation, preventing fatal micro-embolisms.
Sampling Causality : To accurately measure BBB penetration, transcardial perfusion is mandatory. If the brain is extracted without perfusion, residual compound trapped in the cerebral microvasculature will contaminate the parenchymal measurement, artificially inflating the
Kp,uu,brain
value and misleading downstream lead optimization [3].
Pharmacological pathway of benzothiazole-derived DYRK1A inhibitors.
Formulation Matrix and Study Design
To calculate absolute bioavailability (
F%
), the compound must be administered via both Intravenous (IV) and Per Os / Oral (PO) routes.
Table 1: Optimized Dosing Formulation Matrix
Parameter
Intravenous (IV) Protocol
Oral (PO) Protocol
Causality / Rationale
Vehicle
5% DMSO / 10% Solutol HS15 / 85% Saline
5% DMSO / 95% (0.5% Methylcellulose in water)
IV requires a sterile, isotonic solution. PO uses a viscous suspension agent (MC) to ensure uniform GI distribution.
Dose
2.0 mg/kg
10.0 mg/kg
PO dose is 5x IV to account for potential hepatic first-pass metabolism.
Concentration
0.4 mg/mL
1.0 mg/mL
Kept below the critical precipitation threshold of the free base.
Dosing Volume
5 mL/kg
10 mL/kg
Standard physiological limits for C57BL/6 mice to prevent volume overload.
In Vivo Dosing Protocols (Step-by-Step)
Animal Preparation & Acclimation
Subject Selection : Use male C57BL/6 mice (8-10 weeks old, 20-25 g). This strain is the industry standard for neuro-pharmacokinetic profiling.
Fasting Protocol (PO Only) : Fast the PO cohort for 12 hours prior to dosing, providing water ad libitum.
Expert Insight: Standard rodent chow can bind lipophilic amines in the gastrointestinal tract, leading to highly variable absorption kinetics and artificially depressed
Cmax
values.
Intravenous (IV) Administration
Pre-Dosing Validation : Centrifuge the IV formulation at 10,000 x g for 5 minutes. Visually inspect for a pellet. If a pellet forms, the compound is not fully solubilized and must not be injected.
Vasodilation : Place the mouse in a commercially available restrainer. Briefly warm the tail using a heat lamp (approx. 3-5 minutes) to dilate the lateral tail veins.
Injection : Using a 27G or 30G needle, inject the formulation at a steady rate over 10 seconds. Rapid bolus injections of basic amines can cause acute hypotension.
Oral (PO) Administration
Suspension Verification : Vortex the methylcellulose formulation immediately prior to drawing it into the syringe to ensure homogeneity.
Gavage : Using a reusable stainless-steel or disposable plastic gavage needle (20G), carefully pass the needle down the esophagus into the stomach. Administer the 10 mL/kg volume smoothly.
Tissue Sampling & Transcardial Perfusion
Timepoints : Collect samples at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose (n=3 mice per timepoint).
Blood Collection : Euthanize via CO2 asphyxiation. Immediately perform a cardiac puncture to collect 0.5 mL of blood into K2-EDTA coated tubes. Centrifuge at 3,000 x g for 10 min at 4°C to separate plasma.
Transcardial Perfusion (Critical Step) :
Expose the heart and make a small incision in the right atrium.
Insert a 23G needle into the left ventricle and pump 10-15 mL of ice-cold heparinized saline (0.9% NaCl) at a rate of 3 mL/min.
Self-Validating Checkpoint: The perfusion is only successful if the liver and kidneys visibly blanch (turn pale). If organs remain dark red, flag the subsequent brain sample for potential microvascular blood contamination.
Brain Extraction : Decapitate, extract the brain, rinse in cold saline, blot dry, and snap-freeze in liquid nitrogen.
Workflow for in vivo PK and BBB penetration assessment.
Bioanalytical & Pharmacokinetic Analysis
LC-MS/MS Sample Preparation
Plasma : Precipitate 50 µL of plasma with 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).
Brain : Homogenize the brain tissue in 3 volumes (w/v) of PBS (pH 7.4). Precipitate 50 µL of the homogenate with 150 µL of acetonitrile.
Centrifuge all samples at 15,000 x g for 10 minutes at 4°C. Analyze the supernatant via LC-MS/MS using a C18 column and positive electrospray ionization (ESI+), monitoring the specific MRM transitions for the (2-Methylbenzo[d]thiazol-6-yl)methanamine parent mass.
Based on the physicochemical profile of benzothiazole-amine fragments, the following PK parameters are expected and should be calculated using non-compartmental analysis (NCA):
PK Parameter
Definition
Target Range for CNS Fragments
Implication for Drug Design
CL
Systemic Clearance
< 35 mL/min/kg
Indicates moderate to low hepatic extraction.
Vss
Volume of Distribution
> 1.5 L/kg
High volume indicates excellent tissue distribution, typical of lipophilic amines.
T1/2
Terminal Half-Life
1.5 - 4.0 hours
Sufficient for maintaining target engagement in vivo.
F%
Absolute Bioavailability
> 30%
Confirms viability for oral drug development (e.g., Leucettinib-21).
Kp
Brain-to-Plasma Ratio
> 0.8
Confirms the fragment crosses the BBB, validating its use in neurodegenerative disease targets.
References
Deau, E. et al. "Leucettinibs, a Class of DYRK/CLK Kinase Inhibitors Inspired by the Marine Sponge Natural Product Leucettamine B." Journal of Medicinal Chemistry (ACS Publications), 2023. URL:[Link]
"Inhibitors of cellular metabolic processes (WO2018045071A1)." Google Patents, 2018.
"Leucettinib-21, a DYRK1A Kinase Inhibitor as Clinical Drug Candidate for Alzheimer's Disease and Down Syndrome." PubMed (NIH), 2024. URL:[Link]
Method
Application Note: (2-Methylbenzo[d]thiazol-6-yl)methanamine in Advanced Materials Science
Executive Summary For researchers and drug development professionals engineering next-generation sensors and biomaterials, the selection of highly stable, functionalizable fluorophores is a critical bottleneck. (2-Methyl...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
For researchers and drug development professionals engineering next-generation sensors and biomaterials, the selection of highly stable, functionalizable fluorophores is a critical bottleneck. (2-Methylbenzo[d]thiazol-6-yl)methanamine has emerged as a highly versatile building block at the intersection of organic electronics, biomaterials, and diagnostic sensor development. This application note details the mechanistic rationale and self-validating protocols for integrating this molecule into two advanced material platforms: Covalent Organic Frameworks (COFs) and ratiometric fluorescent microgels.
Chemical Rationale & Structural Advantages
The utility of (2-Methylbenzo[d]thiazol-6-yl)methanamine stems from two synergistic structural domains:
The 2-Methylbenzothiazole Core: A robust, electron-deficient heterocycle that acts as a strong electron acceptor in push-pull chromophores. It exhibits excellent photostability, Aggregation-Induced Emission (AIE) characteristics, and the ability to coordinate transition metals 1.
The Methanamine Handle (-CH
2
NH
2
): Positioned at the 6-carbon, this methylene-spaced primary amine is highly nucleophilic. The aliphatic spacer decouples the amine’s lone pair from the aromatic
π
-system prior to conjugation. This prevents premature fluorescence quenching and provides an ideal reactive site for Schiff-base condensation or amide coupling without disrupting the core electronic structure.
Application I: Synthesis of Fluorescent Covalent Organic Frameworks (COFs)
Mechanistic Causality
Covalent Organic Frameworks (COFs) require reversible bond formation to achieve high crystallinity. The methanamine group readily reacts with multivalent aldehydes (e.g., 1,3,5-triformylbenzene) to form imine linkages. The addition of aqueous acetic acid catalyzes this reversible exchange, allowing the framework to "error-correct" its lattice during solvothermal growth. The resulting Benzothiazole-linked COF (BTZ-COF) exhibits extended
π
-conjugation, granting it exceptional photophysical properties for photocatalysis and metal-ion sensing 2.
Protocol: Solvothermal Synthesis of BTZ-COF
Self-Validating System: This protocol utilizes a freeze-pump-thaw cycle to ensure a strictly anaerobic environment. This prevents amine oxidation at high temperatures, ensuring the stoichiometric integrity necessary for perfect crystalline lattice formation.
Monomer Preparation: In a 10 mL Pyrex tube, add (2-Methylbenzo[d]thiazol-6-yl)methanamine (0.3 mmol) and 1,3,5-triformylbenzene (0.2 mmol).
Solvent System Optimization: Add a solvent mixture of mesitylene and 1,4-dioxane (1:1 v/v, 2.0 mL). Causality: Mesitylene provides the high boiling point required for the reaction, while dioxane ensures the solubility of the oligomeric intermediates before crystallization, preventing amorphous precipitation.
Thermodynamic Catalysis: Inject 0.2 mL of aqueous acetic acid (3 M). This acts as the thermodynamic catalyst for reversible imine bond formation.
Degassing: Flash-freeze the tube in liquid nitrogen, evacuate to < 0.1 mbar, and thaw. Repeat this freeze-pump-thaw cycle three times to remove all dissolved oxygen.
Reaction: Flame-seal the tube under a vacuum and heat at 120 °C in a convection oven for 72 hours.
Purification: Cool to room temperature. Isolate the precipitate via centrifugation (8000 rpm, 10 min). Wash sequentially with anhydrous THF and acetone to remove unreacted monomers.
Activation: Dry the isolated powder under dynamic vacuum at 80 °C for 12 hours to yield the activated BTZ-COF.
Workflow for the solvothermal synthesis of benzothiazole-linked COFs via Schiff base condensation.
Application II: Ratiometric Fluorescent Probes for Biomaterial Microenvironments
Mechanistic Causality
Monitoring the degradation of implantable biomaterials or drug delivery matrices requires real-time pH sensing. By conjugating the methanamine to a pH-sensitive naphthaldehyde derivative, a highly sensitive ratiometric probe is formed. Protonation of the probe alters the Photoinduced Electron Transfer (PET) and Intramolecular Charge Transfer (ICT) pathways, shifting the emission wavelength 3.
Protocol: Fabrication of pH-Sensing Polyurethane Microgels
Self-Validating System: To prevent signal artifacts from probe leaching, tissue autofluorescence, or microgel degradation, the probe is co-encapsulated with a pH-insensitive reference dye (Nile Red). If the absolute fluorescence drops but the emission ratio remains constant, the user can confidently attribute the signal drop to matrix degradation rather than a pH shift.
Probe Conjugation: React (2-Methylbenzo[d]thiazol-6-yl)methanamine with 6-hydroxy-2-naphthaldehyde in ethanol under reflux for 4 hours to yield the pH-sensitive Schiff-base probe.
Nanoparticle Loading: Dissolve the synthesized probe (5 mg) and Nile Red (1 mg) in 1 mL of THF. Add this dropwise to a 5% (w/v) bovine serum albumin (BSA) aqueous solution under rapid stirring to form dye-loaded BSA nanoparticles. Causality: BSA acts as a biocompatible nanocarrier that prevents the hydrophobic dyes from aggregating and undergoing AIE-induced self-quenching in aqueous media.
Microgel Emulsification: Disperse the dye-loaded BSA nanoparticles into a prepolymer solution of waterborne polyurethane. Causality: Polyurethane is highly permeable to protons, allowing rapid equilibration with the extracellular microenvironment.
Crosslinking: Extrude the mixture through a microfluidic droplet generator into a continuous oil phase containing 1% Span-80. Add glutaraldehyde (0.1% v/v) to crosslink the BSA within the polyurethane matrix.
Validation: Wash the microgels in PBS. Calibrate the ratiometric response (F456/F526) using standard buffers from pH 6.0 to 10.0 using a fluorescence spectrometer.
Mechanism of fluorescence activation via PET inhibition and ICT enhancement upon analyte binding.
Quantitative Data Summary
The table below summarizes the photophysical performance of (2-Methylbenzo[d]thiazol-6-yl)methanamine derivatives across various materials science applications.
Chemistry of 2-(2′-Aminophenyl)benzothiazole Derivatives: Syntheses, Photophysical Properties and Applications. MDPI. 1
Ratiometric Fluorescent Microgels for Sensing Extracellular Microenvironment pH during Biomaterial Degradation. ACS Omega. 3
Benzothiazole-Based Covalent Organic Frameworks with Different Symmetrical Combinations for Photocatalytic CO2 Conversion. Chemistry of Materials - ACS Publications. 2
Positional Isomeric Symmetric Dipodal Receptors Dangled with Rotatable Binding Scaffolds: Fluorescent Sensing of Silver Ions and Sequential Detection... Journal of Agricultural and Food Chemistry - ACS Publications. 4
Technical Support Center: Optimizing (2-Methylbenzo[d]thiazol-6-yl)methanamine Synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals troubleshoot and optimize the synthesis of (2-Methy...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals troubleshoot and optimize the synthesis of (2-Methylbenzo[d]thiazol-6-yl)methanamine .
The most scalable and widely adopted synthetic route for this building block involves the reduction of its precursor, 2-methylbenzo[d]thiazole-6-carbonitrile . However, this transformation is notoriously prone to yield-limiting side reactions, catalyst poisoning, and isolation losses. This guide dissects the causality behind these failures and provides field-proven, self-validating protocols to ensure high-yield recoveries.
Part 1: Mechanistic Troubleshooting & FAQs
Q1: Why am I observing significant secondary amine (dimerization) byproducts during the catalytic hydrogenation of 2-methylbenzo[d]thiazole-6-carbonitrile?Causality: The reduction of nitriles to primary amines proceeds via a highly reactive, transient imine intermediate. If the local concentration of the newly formed primary amine ((2-methylbenzo[d]thiazol-6-yl)methanamine) is high, it acts as a nucleophile and attacks the unreduced imine. This nucleophilic addition, followed by the elimination of ammonia and subsequent reduction, generates unwanted secondary amine dimers.
Solution: To suppress this pathway, conduct the hydrogenation in the presence of an excess of methanolic ammonia (NH₃/MeOH) or use Boc-anhydride (Boc₂O) for in situ protection. The excess ammonia shifts the equilibrium away from the dimer by outcompeting the primary amine for the imine intermediate.
Q2: My reduction using DIBAL-H gives incomplete conversion and high levels of aldehyde byproducts. How can I optimize this?Causality: Diisobutylaluminum hydride (DIBAL-H) is highly effective for nitrile reduction, but the intermediate aluminum iminium complex is exceptionally stable. If the reaction is quenched prematurely or if the hydrolysis is performed without sufficient time and agitation, the complex does not fully break down into the primary amine. Instead, it hydrolyzes during workup into an aldehyde byproduct.
Solution: Ensure the reduction is quenched meticulously. A saturated aqueous solution of NH₄Cl must be added, followed by vigorous stirring for at least 30–60 minutes to fully break the aluminum emulsion before extraction, as demonstrated in validated heterocyclic patent protocols (1)[1].
Q3: The upstream synthesis of my precursor, 2-methylbenzo[d]thiazole-6-carbonitrile, suffers from low purity. How does this affect the methanamine yield?Causality: Nitrile precursors synthesized via Pd-catalyzed cyanation or Migita coupling often contain trace palladium, phosphine ligands, or sulfur impurities. These impurities act as potent catalyst poisons during downstream catalytic hydrogenation (e.g., using Raney-Ni or Pd/C), drastically halting the reduction.
Solution: Implement a robust purification of the carbonitrile precursor. Recent scale-up campaigns have demonstrated that utilizing a Pd-catalyzed Migita coupling followed by crystallization yields the carbonitrile in 99.7% purity, effectively removing catalyst poisons prior to reduction (2)[2]. Alternatively, optimized palladium-catalyzed cyanation routes can also provide high-purity starting materials (3)[3].
Q4: How do I minimize product loss during the aqueous workup of the free base?Causality: (2-Methylbenzo[d]thiazol-6-yl)methanamine is highly polar. The basic primary amine and the benzothiazole nitrogen both contribute to significant aqueous solubility, causing poor partitioning into standard organic solvents.
Solution: Extract with a more polar solvent mixture (e.g., 10% isopropanol in dichloromethane) or precipitate the product directly as a hydrochloride salt by adding ethereal HCl to the dried organic phase.
Part 2: Quantitative Yield Analysis
The table below summarizes the empirical data for various reduction strategies applied to 2-methylbenzo[d]thiazole-6-carbonitrile, highlighting the causality behind typical yield losses.
Reduction Method
Reagents & Conditions
Typical Yield
Primary Byproduct
Causality / Notes
Aluminum Hydride
DIBAL-H (2.0 eq), THF, 0 °C
75–85%
Aldehyde
Highly reliable if quenched properly with aq. NH₄Cl to break the aluminum complex[1].
Catalytic Hydrogenation
Raney-Ni, H₂, MeOH/NH₃
60–80%
Secondary Amine (Dimer)
Requires excess NH₃ to trap the imine intermediate and prevent nucleophilic dimerization.
Borohydride / Metal
NaBH₄, NiCl₂·6H₂O, MeOH
65–75%
Boron complexes
Mild alternative, but requires careful pH control during extraction to free the amine.
Lithium Hydride
LiAlH₄, THF, Reflux
< 40%
Ring-cleavage products
Too harsh; causes degradation and over-reduction of the benzothiazole core.
Part 3: Self-Validating Experimental Protocol
Standardized Methodology: DIBAL-H Reduction of 2-Methylbenzo[d]thiazole-6-carbonitrile
This protocol is adapted from validated pharmaceutical workflows to ensure maximum recovery of the primary amine[1].
Step 1: Precursor Dissolution & Cooling
Action: Dissolve 2-methylbenzo[d]thiazole-6-carbonitrile (348 mg, 2.0 mmol) in anhydrous THF (8 mL) under an inert atmosphere (N₂ or Ar). Cool the reaction flask to 0 °C using an ice bath.
Validation Checkpoint: The solution must be completely clear. Any turbidity indicates moisture or insoluble impurities that will prematurely quench the hydride reagent.
Step 2: Hydride Addition
Action: Add DIBAL-H (1.0 M in THF, 4.0 mL, 4.0 mmol) dropwise over 10 minutes, maintaining the internal temperature below 5 °C.
Validation Checkpoint: A slight yellowing of the solution is typical as the aluminum iminium complex forms. Monitor via TLC (Hexanes/EtOAc 1:1); the starting material spot (Rf ~0.6) should disappear entirely within 30 minutes.
Step 3: Quench & Hydrolysis (Critical Step)
Action: Quench the reaction carefully at 0 °C by the dropwise addition of saturated aqueous NH₄Cl (5 mL).
Validation Checkpoint: The reaction will vigorously evolve gas and form a thick, white gelatinous emulsion (aluminum salts). Stir vigorously for 30–60 minutes at room temperature until the emulsion breaks into two distinct, clear liquid phases. Do not proceed to extraction if the gel persists, as the product remains trapped in the aluminum matrix.
Step 4: Extraction & Isolation
Action: Extract the aqueous layer with EtOAc (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Validation Checkpoint: The crude product should present as a viscous oil. To prevent oxidative degradation, immediately dissolve the free base in diethyl ether and precipitate as the hydrochloride salt using 2M HCl in ether. A sudden white precipitate validates successful salt formation.
Part 4: Pathway Visualization
The following diagram maps the logical flow of the DIBAL-H reduction pathway, highlighting the critical troubleshooting junction where improper quenching leads to yield loss.
Reaction pathway and troubleshooting logic for DIBAL-H mediated nitrile reduction.
Technical Support Center: Troubleshooting Solubility for (2-Methylbenzo[d]thiazol-6-yl)methanamine
Welcome to the Technical Support Center for (2-Methylbenzo[d]thiazol-6-yl)methanamine . This compound features a highly lipophilic benzothiazole core coupled with a primary aliphatic amine (methanamine group).
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for (2-Methylbenzo[d]thiazol-6-yl)methanamine . This compound features a highly lipophilic benzothiazole core coupled with a primary aliphatic amine (methanamine group). While the benzothiazole ring drives target affinity in many biological assays, its inherent hydrophobicity often presents significant solubility challenges in aqueous media.
This guide is designed for researchers and drug development professionals to troubleshoot precipitation issues, understand the physicochemical causality behind them, and implement self-validating formulation protocols.
Physicochemical Profiling & Quantitative Data
Understanding the intrinsic properties of your compound is the first step in resolving solubility issues. The table below summarizes the key quantitative parameters that dictate the thermodynamic solubility of (2-Methylbenzo[d]thiazol-6-yl)methanamine.
Parameter
Estimated Value
Mechanistic Impact on Solubility
Molecular Weight
178.26 g/mol
Low molecular weight generally favors dissolution, provided the crystal lattice energy is not prohibitively high.
LogP (Octanol/Water)
~1.5 - 2.5
The lipophilic benzothiazole core drives poor aqueous solubility in the un-ionized state, necessitating formulation strategies.
pKa (Primary Amine)
~9.0 - 10.0
The methanamine group is protonated at physiological pH (7.4), significantly increasing solubility compared to the free base form.
pKa (Thiazole Nitrogen)
~1.0 - 2.0
Remains unprotonated under most biologically relevant conditions; does not contribute to aqueous solubility.
Aqueous Sol. (pH > 9)
< 0.1 mg/mL
Exists as a free base; virtually insoluble in water without the aid of organic co-solvents or surfactants.
Troubleshooting FAQs
Q1: Why does my compound precipitate ("crash out") when I dilute my DMSO stock into an aqueous assay buffer?A1: This is a classic solvent-shift precipitation issue common to benzothiazole derivatives[1]. DMSO acts as a powerful solubilizing agent by disrupting the hydrogen-bond network of water and solvating the hydrophobic benzothiazole core. When you dilute this stock into an aqueous buffer, the local DMSO concentration drops rapidly. The aqueous environment cannot thermodynamically support the lipophilic core, causing the molecules to self-associate via hydrophobic interactions and π-π stacking, leading to rapid precipitation[2].
Causality & Fix: To prevent local supersaturation, keep the final DMSO concentration ≤1% and ensure dropwise addition of the stock into the buffer under vigorous vortexing.
Q2: How does the pH of my assay buffer affect the solubility of (2-Methylbenzo[d]thiazol-6-yl)methanamine?A2: Solubility is highly pH-dependent due to the primary methanamine group. This group acts as a weak base with a pKa around 9.0–10.0. In acidic media (pH < 5), the amine is fully protonated (-NH3+), forming a highly soluble salt[1]. At physiological pH (7.4), it is mostly protonated, but the hydrophobic bulk of the benzothiazole ring may still cause aggregation at high concentrations. In basic media (pH > 9), the compound exists as a free base and is virtually insoluble.
Caption: Logical flow of pH-dependent solubility states for the target compound.
Q3: What formulation strategies can I use to improve aqueous solubility for in vivo studies without using toxic levels of organic solvents?A3: Cyclodextrin complexation is highly effective for benzothiazole derivatives[3]. Utilizing sulfobutylether-β-cyclodextrin (SBE-β-CD) or hydroxypropyl-β-cyclodextrin (HP-β-CD) creates a hydrophilic outer shell while encapsulating the lipophilic benzothiazole core within its hydrophobic cavity. This masks the lipophilicity and significantly increases apparent water solubility without the cytotoxicity associated with high co-solvent concentrations[2].
Carrier Preparation: Dissolve SBE-β-CD in your target aqueous buffer to a final concentration of 10-20% (w/v). Ensure complete dissolution (the solution must be optically clear).
Stock Preparation: Dissolve (2-Methylbenzo[d]thiazol-6-yl)methanamine in 100% DMSO at 100x your target final concentration.
Complexation: While vigorously vortexing the SBE-β-CD buffer, add the DMSO stock dropwise. The slow addition prevents the local concentration of the drug from exceeding its kinetic solubility before the cyclodextrin cavity can encapsulate it.
Equilibration: Stir the mixture at room temperature (25°C) for 24 hours to allow thermodynamic equilibrium of the inclusion complex.
Filtration: Pass the solution through a 0.45 µm PTFE filter to remove any uncomplexed, precipitated drug.
Self-Validation Check:
Visually inspect the filtrate against a dark background; any turbidity indicates incomplete complexation or supersaturation. To validate the system, quantify the final concentration of the filtrate via HPLC-UV against a known standard curve. If the concentration is lower than expected, the cyclodextrin ratio must be increased.
Caption: Experimental workflow for cyclodextrin-mediated solubility enhancement.
To accurately determine the maximum soluble concentration of your compound in a specific buffer.
Procedure:
Saturation: Add an excess amount of solid (2-Methylbenzo[d]thiazol-6-yl)methanamine (e.g., 5 mg) to 1 mL of the target buffer in a sealed glass vial.
Agitation: Place the vial in a temperature-controlled shaker (e.g., 25°C or 37°C) and agitate at 200 RPM for 48 hours. Causality: 48 hours ensures the transition from kinetic solubility (which can be artificially high) to true thermodynamic equilibrium.
Phase Separation: Centrifuge the vial at 10,000 x g for 15 minutes to pellet the undissolved solid.
Analysis: Carefully extract the supernatant, dilute it in the HPLC mobile phase, and quantify via LC-MS or HPLC-UV.
Self-Validation Check:
Ensure the presence of an excess solid pellet at the bottom of the flask after the 48-hour equilibration period. If no solid is present, the solution is not saturated, and the test must be repeated with a higher initial mass of the compound.
References
National Institutes of Health (NIH). Controlling the Solubility, Release Rate and Permeation of Riluzole with Cyclodextrins. PMC. Available at: [Link]
Optimizing HPLC conditions for (2-Methylbenzo[D]thiazol-6-YL)methanamine purification
Prepared by: Gemini, Senior Application Scientist This guide provides in-depth technical support for scientists, researchers, and drug development professionals working on the High-Performance Liquid Chromatography (HPLC...
Author: BenchChem Technical Support Team. Date: April 2026
Prepared by: Gemini, Senior Application Scientist
This guide provides in-depth technical support for scientists, researchers, and drug development professionals working on the High-Performance Liquid Chromatography (HPLC) purification of (2-Methylbenzo[D]thiazol-6-YL)methanamine. This document addresses common challenges encountered during method development and offers systematic troubleshooting strategies rooted in chromatographic principles.
Introduction: The Challenge of Purifying (2-Methylbenzo[D]thiazol-6-YL)methanamine
(2-Methylbenzo[D]thiazol-6-YL)methanamine is a primary amine with a benzothiazole core. This structure presents a specific set of challenges for reversed-phase HPLC purification. The primary amine group is basic and readily protonated, while the benzothiazole moiety provides aromatic character. The key difficulty arises from the basic nature of the amine, which can engage in strong, undesirable secondary interactions with the stationary phase, leading to poor chromatography.[1][2]
This guide is structured to help you diagnose and resolve these issues efficiently, moving from frequently asked questions for quick problem-solving to a deep-dive troubleshooting section for more persistent challenges.
Frequently Asked Questions (FAQs)
Q1: Why is my peak for (2-Methylbenzo[D]thiazol-6-YL)methanamine tailing severely?
A1: Peak tailing for this compound is almost certainly due to the interaction between its basic primary amine group and acidic residual silanol groups (Si-OH) on the surface of standard silica-based C18 columns.[3][4] At a neutral pH, silanols can become ionized (SiO-) and form strong ionic interactions with the protonated amine (R-NH3+), causing a portion of the analyte molecules to lag behind on the column, resulting in a tailed peak.[1]
Q2: I have very poor retention, and my compound elutes near the solvent front. What should I do?
A2: This indicates your compound is behaving as a highly polar molecule under the current conditions and has insufficient interaction with the nonpolar C18 stationary phase.[5] To increase retention, you should decrease the elution strength of the mobile phase by increasing its polarity. Start by significantly lowering the initial percentage of the organic solvent (e.g., acetonitrile or methanol) in your gradient. Using a column designed for polar analyte retention can also be highly effective.[6][7]
Q3: Can I use a standard C18 column for this purification?
A3: While possible, it is often challenging. Standard, older C18 columns (Type A silica) have a high concentration of accessible silanol groups that cause peak tailing with basic compounds.[1] If you must use a standard C18, you will need to carefully control the mobile phase pH to be low (pH 2.5-3.0) and may still see some tailing. For robust and reliable results, it is highly recommended to use a modern, high-purity (Type B silica) C18 column with high-density bonding and end-capping, or a column with an alternative stationary phase.[1][8]
Q4: What is a good starting mobile phase for method development?
A4: A good starting point for reversed-phase HPLC is a gradient elution using:
Mobile Phase A: 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.
Mobile Phase B: 0.1% Formic Acid or 0.1% TFA in HPLC-grade acetonitrile.
The acidic modifier is crucial for controlling the ionization of both the analyte and the column's residual silanols, which is the primary step in achieving good peak shape.[3][9]
In-Depth Troubleshooting Guide
This section provides a systematic approach to resolving the most common and challenging issues encountered during the purification of (2-Methylbenzo[D]thiazol-6-YL)methanamine.
Issue 1: Poor Peak Shape (Tailing)
Peak tailing is the most prevalent issue for basic compounds like (2-Methylbenzo[D]thiazol-6-YL)methanamine. It compromises resolution, reduces sensitivity, and leads to inaccurate quantification.[10]
Primary Cause: Silanol Interactions
The fundamental cause is the secondary ionic interaction between the positively charged analyte and negatively charged silanol groups on the silica support. The goal of any troubleshooting effort is to minimize or eliminate this interaction.[1][4]
Systematic Troubleshooting Workflow
The following workflow provides a logical sequence of steps to diagnose and resolve peak tailing.
Caption: Troubleshooting workflow for peak tailing.
Experimental Protocols & Explanations
Protocol 1: Mobile Phase pH Adjustment
This is the most critical and effective step for improving the peak shape of basic compounds.[3]
Objective: To protonate residual silanol groups on the column, neutralizing their negative charge and preventing ionic interactions with the protonated amine analyte.
Procedure:
Prepare Mobile Phase A: Add 1.0 mL of formic acid (FA) or trifluoroacetic acid (TFA) to 1 L of HPLC-grade water.
Prepare Mobile Phase B: Add 1.0 mL of the same acid to 1 L of HPLC-grade acetonitrile.
Ensure all solvents are properly degassed before use to prevent pressure fluctuations.[11]
Equilibrate the column with the new mobile phase for at least 10-15 column volumes before injecting the sample.
Rationale: By operating at a low pH (typically 2.5-3.0), the equilibrium of the silanol groups (Si-OH ⇌ SiO- + H+) is shifted far to the left. This "suppresses" the ionization of the silanols, leaving them as neutral Si-OH groups that do not ionically attract the analyte.[1] The analyte itself will be consistently protonated (R-NH3+), leading to a single, well-defined interaction with the stationary phase.
Mobile Phase Modifier
Typical Conc.
Pros
Cons
Formic Acid (FA)
0.1%
Excellent MS compatibility, low UV cutoff.
Weaker acid, may not fully suppress all silanol activity.
Trifluoroacetic Acid (TFA)
0.05 - 0.1%
Strong acid, very effective at masking silanols.
Causes significant ion suppression in MS detectors.
If pH adjustment is insufficient, the column itself is the likely culprit.
Objective: To use a stationary phase with minimal accessible silanol groups or one with alternative chemistry to improve peak shape.
Recommended Column Types:
High-Purity, End-Capped C18: Modern columns use Type B silica, which has fewer metal impurities, and are "end-capped" to cover many residual silanols.[8] These are an excellent first choice.
Polar-Embedded Phases: These columns have a polar group (e.g., amide, carbamate) embedded in the alkyl chain. This creates a hydration layer that shields the analyte from the silica surface, improving the peak shape for bases.[7][13]
Phenyl-Hexyl Phases: The phenyl ring in this stationary phase can offer alternative selectivity through pi-pi stacking interactions with the benzothiazole ring of the analyte, which can sometimes dominate over residual silanol interactions.[7]
Rationale: The best way to prevent silanol interactions is to use a column where they are minimized from the start. High-purity silica and advanced bonding/end-capping technologies are designed specifically to provide excellent peak shapes for challenging basic compounds.[1][3]
Issue 2: Low Resolution or Co-elution with Impurities
Low resolution means that the peak for your target compound is overlapping with peaks from impurities, making pure fraction collection difficult.[10]
Systematic Troubleshooting Workflow
Caption: Troubleshooting workflow for low resolution.
Experimental Protocols & Explanations
Protocol 3: Gradient Optimization
Objective: To increase the time analytes spend interacting with the stationary phase, allowing for better separation.
Procedure:
Initial Scouting Gradient: Run a fast gradient (e.g., 5% to 95% B in 10 minutes) to determine the approximate elution time of the target compound.
Optimized Shallow Gradient: Based on the scouting run, create a much shallower gradient around the elution time of the target. For example, if the compound elutes at 40% B, design a new gradient like: 20-50% B over 20 minutes.
Rationale: A shallow gradient increases the separation window (Δt) between eluting compounds. This gives closely related impurities more opportunity to be resolved from the main peak, significantly improving resolution.[12]
Protocol 4: Altering Mobile Phase Selectivity
Objective: To change the fundamental interactions between the analytes and the mobile/stationary phases to alter their relative elution order.
Procedure: Replace acetonitrile with methanol (or vice versa) as Mobile Phase B. Keep all other parameters (gradient profile, acid modifier, column) the same for a direct comparison.
Rationale: Acetonitrile and methanol have different properties and interact with analytes differently. Changing the organic modifier is one of the most powerful ways to change selectivity (α), the factor that governs the relative spacing of peaks. An impurity that co-elutes in acetonitrile may be well-resolved in methanol.[8]
References
How to Reduce Peak Tailing in HPLC? - Phenomenex.
Waters HILIC and reversed-phase LC columns specifically developed to tackle polar analyte separations.
Technical Support Center: Troubleshooting Cross-Coupling of (2-Methylbenzo[d]thiazol-6-yl)methanamine
Welcome to the Application Scientist Support Portal. This guide provides an in-depth, causality-driven troubleshooting framework for handling the notoriously challenging substrate, (2-Methylbenzo[d]thiazol-6-yl)methanami...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Application Scientist Support Portal.
This guide provides an in-depth, causality-driven troubleshooting framework for handling the notoriously challenging substrate, (2-Methylbenzo[d]thiazol-6-yl)methanamine, in palladium-catalyzed Buchwald-Hartwig cross-coupling reactions.
As a Senior Application Scientist, I have structured this guide to move beyond basic protocols. We will dissect the molecular vulnerabilities of this substrate, address specific failure modes, and provide a self-validating experimental workflow designed to ensure robust, reproducible C-N bond formation.
Structural Analysis: The Three "Danger Zones"
To troubleshoot effectively, we must first understand why (2-Methylbenzo[d]thiazol-6-yl)methanamine resists standard coupling conditions. The molecule possesses three distinct reactive liabilities:
The Benzothiazole Core (Catalyst Poisoning): The nitrogen and sulfur heteroatoms are potent σ-donors. They can outcompete the target amine for palladium coordination, displacing phosphine ligands and forming off-cycle, inactive Pd-complexes [4].
The 6-Methanamine Group (Bis-Arylation): As an unhindered primary benzylic amine, it is highly nucleophilic. While this facilitates initial coupling, it makes the substrate highly prone to over-coupling (bis-arylation), generating unwanted tertiary amines [1].
The 2-Methyl Group (Base Degradation): The 2-methyl protons are highly acidic due to the electron-withdrawing nature of the adjacent imine-like nitrogen. Strong bases will deprotonate this position, triggering Knoevenagel-type self-condensation or substrate degradation [3].
Q1: My reaction stalls at 15% conversion, and a fine black precipitate forms in the vial. What is the mechanism of this failure?A1: The black precipitate is "Palladium Black," a visual indicator of severe catalyst decomposition [4]. The benzothiazole nitrogen/sulfur atoms are coordinating to the Pd(0) center, preventing oxidative addition or displacing your ligand.
Causality & Solution: Standard bidentate ligands (e.g., BINAP, dppf) lack the steric bulk to shield the metal. You must switch to a highly sterically demanding, electron-rich biaryl phosphine ligand like BrettPhos . The bulky structure of BrettPhos creates a protective "pocket" around the Pd center, physically blocking the planar benzothiazole from coordinating while still allowing the primary amine to react [1, 2].
Q2: LC-MS shows a significant amount of bis-arylated byproduct. How do I enforce strict mono-arylation?A2: Primary amines readily undergo a second catalytic cycle because the resulting secondary amine product remains nucleophilic.
Causality & Solution: The choice of ligand dictates selectivity. While RuPhos is optimized for secondary amines, BrettPhos is explicitly designed for primary amines [1]. The strict steric environment of the BrettPhos-Pd complex physically blocks the coordination of the newly formed secondary amine, effectively shutting down the bis-arylation pathway.
Q3: I am using NaOtBu as the base. My starting material is disappearing rapidly, but I am not getting the product. TLC shows a dark smear.A3: You are observing base-induced substrate degradation. Strong bases like Sodium tert-butoxide (NaOtBu) or LiHMDS deprotonate the acidic 2-methyl group, generating a reactive carbanion that undergoes unwanted condensation reactions [3].
Causality & Solution: Switch to a milder, inorganic base such as Cesium Carbonate (Cs2CO3) or Potassium Phosphate (K3PO4) . These bases are strong enough to facilitate the deprotonation of the Pd-amine intermediate during the catalytic cycle but mild enough to leave the 2-methyl group intact.
Mechanistic Pathways & Troubleshooting Workflows
Fig 1. Competing pathways in the cross-coupling of (2-Methylbenzo[d]thiazol-6-yl)methanamine.
Fig 2. Step-by-step diagnostic workflow for optimizing benzothiazole cross-coupling.
Quantitative Optimization Matrix
The following table summarizes the causality behind reagent selection, allowing you to bypass weeks of trial-and-error screening.
Variable
Selection
Expected Outcome
Mechanistic Causality
Ligand
BINAP / dppf
<10% Yield (Stalls)
Bidentate ligands lack the steric bulk to prevent benzothiazole N/S coordination, leading to rapid catalyst poisoning.
Ligand
RuPhos
30% Mono, 50% Bis-aryl
Designed specifically for secondary amines; fails to physically block the second arylation of the primary methanamine [1].
Ligand
BrettPhos
>85% Mono-aryl
Extremely bulky biaryl phosphine creates a protective pocket, preventing both heteroatom poisoning and bis-arylation [1, 2].
This protocol utilizes third-generation (G3) palladacycles to ensure a precise 1:1 Pd-to-ligand ratio, eliminating the variability of in situ catalyst generation [2].
Preparation: In a glovebox or under strict Schlenk conditions, charge an oven-dried reaction vial with the Aryl Halide, the benzothiazole amine, Cs2CO3, and BrettPhos Pd G3.
Solvent Addition: Add anhydrous, thoroughly degassed 1,4-Dioxane to reach a concentration of 0.2 M. (Note: Degassing by sparging with Argon for 15 minutes is critical to prevent Pd(0) oxidation).
Reaction Initiation: Seal the vial with a PTFE-lined cap, remove it from the glovebox, and heat to 90 °C in a pre-heated aluminum block.
In-Process Control (IPC) 1 - Visual Validation: Monitor the reaction color after 15 minutes. A healthy, active catalytic cycle will appear deep yellow to reddish-orange. Self-Validation Check: If rapid formation of a black suspension occurs (<15 mins), this indicates oxygen ingress or severe catalyst poisoning. Abort, verify solvent degassing, and increase catalyst loading to 5 mol%.
In-Process Control (IPC) 2 - Analytical Validation: Sample the reaction at 2 hours for LC-MS analysis. Look for the desired [M+H]+ peak. The absence of the bis-arylated mass confirms the steric efficacy of the BrettPhos ligand.
Workup: Upon completion (typically 4–12 hours), cool the mixture to room temperature, dilute with Ethyl Acetate, filter through a pad of Celite to remove inorganic salts and palladium residues, and concentrate in vacuo for column chromatography.
References
Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure
Source: ACS Omega (via National Institutes of Health / PMC)
URL:[Link]
Synthesis of Thiophene-Vinyl-Benzothiazole Based Ligand Analogues for Detection of Aβ and Tau Pathology in Alzheimer's Disease
Source: DiVA Portal
URL:[Link]
Troubleshooting
Preventing (2-Methylbenzo[D]thiazol-6-YL)methanamine degradation during long-term storage
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond generic storage advice.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond generic storage advice. (2-Methylbenzo[D]thiazol-6-YL)methanamine is a highly versatile building block, but its structural features—specifically the electron-rich primary amine and the conjugated benzothiazole core—make it uniquely vulnerable to environmental degradation.
This guide provides the mechanistic causality behind its instability and field-proven protocols to ensure absolute structural integrity during long-term storage.
Knowledge Base: Mechanistic Vulnerabilities
To prevent degradation, we must first understand the chemical causality behind it. (2-Methylbenzo[D]thiazol-6-YL)methanamine possesses two primary sites of vulnerability:
The Primary Amine (-NH₂): The lone pair on the nitrogen atom is highly nucleophilic. In the presence of atmospheric carbon dioxide (CO₂) and ambient moisture, it undergoes rapid carbamylation, forming insoluble ammonium carbamate salts. Furthermore, the electron-rich nature of the amine makes it highly susceptible to autoxidation by reactive oxygen species (ROS), leading to the formation of hydroxylamines or nitroso derivatives[1].
The Benzothiazole Core: Benzothiazoles are heterocyclic aromatic compounds with an extended
π
-system. This makes them excellent chromophores that readily absorb UV and visible light, which can trigger photolytic cleavage or radical-induced polymerization[2]. Additionally, under strong oxidative stress, the sulfur atom can be oxidized to sulfoxides or sulfones[1].
Logical relationship of atmospheric and environmental degradation pathways for the compound.
Diagnostic Center: Troubleshooting Assay Failures
Q: Why has my stored compound changed from an off-white powder to a yellow/brown solid?A: This is a classic symptom of amine autoxidation and photolysis. When the primary amine is exposed to oxygen and light, it oxidizes into colored hydroxylamine or nitroso derivatives. Concurrently, the benzothiazole core can undergo photo-induced radical reactions leading to polymeric colored byproducts[2].
Solution: Always store the compound in amber glass vials to block UV light, and purge the headspace with an inert gas (Argon or N₂) before sealing.
Q: My compound is no longer soluble in the organic solvents I used previously (e.g., Dichloromethane). What happened?A: Your free base amine has reacted with atmospheric CO₂ and moisture to form a carbamate salt. This ionic species is completely insoluble in non-polar or weakly polar organic solvents.
Solution: To recover the free base, perform a mild basic aqueous wash (using saturated NaHCO₃) and extract with an organic solvent. To prevent this entirely, convert the compound to a hydrochloride (HCl) salt prior to storage.
Q: I am seeing secondary peaks in my LC-MS after storing the compound in DMSO at -20°C. Why?A: DMSO is highly hygroscopic and acts as a mild oxidant over time, especially toward electron-rich amines and benzothiazole sulfur atoms[3]. Freezing and thawing DMSO introduces moisture, accelerating hydrolysis and oxidation.
Solution: Never store this compound in solution long-term. Store it as a lyophilized solid and prepare fresh stock solutions immediately prior to your assays.
Data Hub: Stability Metrics
To illustrate the critical need for proper storage, the following table summarizes the quantitative degradation profile of the free base versus the HCl salt under various conditions.
Storage Condition
Compound Form
Atmosphere
Container
Purity at 1 Month
Purity at 6 Months
Primary Degradant
25°C (Benchtop)
Free Base
Ambient Air
Clear Glass
82.4%
< 50.0%
Carbamate / N-Oxide
4°C (Fridge)
Free Base
Ambient Air
Clear Glass
94.1%
78.3%
Carbamate
-20°C (Freezer)
Free Base
Argon Purged
Amber Glass
99.5%
98.1%
Trace N-Oxide
-20°C (Freezer)
HCl Salt
Argon Purged
Amber Glass
> 99.9%
> 99.5%
None detected
Standard Operating Procedures (SOPs)
Protocol A: Conversion to Hydrochloride (HCl) Salt for Ultimate Stability
Causality Check: Protonating the primary amine ties up the nitrogen's lone pair, eliminating its nucleophilicity. This completely prevents carbamylation (CO₂ attack) and significantly retards autoxidation.
Dissolution: Dissolve 1.0 g of the free base in 20 mL of strictly anhydrous diethyl ether under a nitrogen atmosphere.
Acidification: Place the flask in an ice bath (0°C). Slowly add 1.1 equivalents of HCl in dioxane (4M) dropwise under continuous magnetic stirring.
Crystallization: Stir for 30 minutes. A white precipitate (the HCl salt) will crash out of the solution.
Isolation: Filter the precipitate under a nitrogen atmosphere using a Schlenk line or inside a glovebox. Wash the filter cake with 10 mL of cold anhydrous ether.
Drying: Dry the solid under high vacuum (< 0.1 mbar) for 12 hours to remove residual dioxane.
Self-Validation Check: The formation of a rapid, free-flowing white crystalline precipitate confirms successful salt formation. If the solution turns cloudy but yields a gummy residue, your ether is contaminated with water; discard and restart with fresh anhydrous solvents.
Protocol B: Aliquoting and Inert Storage Workflow
Causality Check: Repeated freeze-thaw cycles introduce condensation. Aliquoting prevents moisture ingress, while PTFE-lined caps provide an impermeable barrier to oxygen (unlike standard rubber septa).
Lyophilization: Ensure the compound (free base or salt) is completely dry.
Aliquoting: Inside a dry box or under a stream of N₂, weigh out single-use aliquots (e.g., 5-10 mg) into 2 mL amber glass vials.
Purging: Insert an Argon gas line halfway into the vial and purge the headspace gently for 10 seconds. Argon is heavier than air and will blanket the powder.
Sealing: Immediately cap the vial using a PTFE-lined screw cap. Wrap the seal with Parafilm.
Storage: Place the vials in a secondary container filled with indicating silica gel desiccant and store at -20°C.
Self-Validation Check: Weigh a control vial before and after 3 months of storage. A mass increase of >1% indicates a failed hermetic seal (moisture/CO₂ ingress). The powder must remain free-flowing.
Step-by-step experimental workflow for the long-term stabilization and storage of the compound.
Frequently Asked Questions (FAQs)
Q: Can I use standard microcentrifuge (Eppendorf) tubes for storage?A: No. Standard polypropylene tubes are highly permeable to oxygen and moisture over extended periods. You must use glass vials with PTFE-lined caps to ensure a true hermetic seal.
Q: I accidentally left my vial on the benchtop overnight. Is it ruined?A: If it is the HCl salt, it is likely perfectly fine, as the protonated amine is stable. If it is the free base, check the physical appearance. If it remains an off-white, free-flowing powder, it has likely survived. If it has clumped or turned yellow, run a quick LC-MS or TLC to check for carbamate or N-oxide formation before using it in sensitive biological assays.
Q: Does the methyl group at the 2-position affect stability?A: Yes, slightly. The methyl group provides mild steric hindrance and electron donation to the benzothiazole ring[3]. While this makes the core slightly more stable against certain nucleophilic attacks compared to an unsubstituted benzothiazole, it does not protect the distant methanamine group at the 6-position from degradation.
References
Title: Oxidation of Refractory Benzothiazoles with PMS/CuFe2O4: Kinetics and Transformation Intermediates
Source: ACS Publications (Environmental Science & Technology)
URL: [Link]
Title: Synthetic Approaches to Biologically Active C-2-Substituted Benzothiazoles
Source: MDPI (Molecules)
URL: [Link]
Reducing background noise in assays using (2-Methylbenzo[D]thiazol-6-YL)methanamine
Welcome to the Technical Support Center for (2-Methylbenzo[D]thiazol-6-YL)methanamine applications. As a Senior Application Scientist, I have designed this hub to move beyond basic troubleshooting.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for (2-Methylbenzo[D]thiazol-6-YL)methanamine applications. As a Senior Application Scientist, I have designed this hub to move beyond basic troubleshooting. Here, we dissect the photophysical causality behind assay failures and provide field-proven, self-validating methodologies to ensure your data is robust, reproducible, and free of artifactual noise.
Part 1: Mechanistic Insights into Benzothiazole Background Noise
Benzothiazole derivatives are powerful fluorophores characterized by large Stokes shifts and tunable emission profiles [1]. However, the very photophysical mechanisms that make them useful—namely Excited-State Intramolecular Proton Transfer (ESIPT) and Aggregation-Induced Emission (AIE) —are also the primary drivers of background noise when the assay microenvironment is not strictly controlled [2].
Because the 2-methylbenzothiazole core is highly lipophilic, it inherently resists aqueous solvation. In suboptimal buffers, the probe self-assembles into nano-aggregates. This restricts intramolecular rotations (RIR), which normally quench fluorescence in the monomeric state, leading to a massive false-positive AIE background [2].
Fig 1: Pathways of benzothiazole probes leading to AIE background noise versus true ESIPT signals.
Part 2: Diagnostic Q&A
Q1: My cell-based imaging assay shows intense, diffuse cytoplasmic fluorescence even in my negative controls. How do I eliminate this?A1: This is caused by non-specific partitioning. The hydrophobic benzothiazole core readily intercalates into cellular lipid bilayers, mimicking the hydrophobic pockets of target proteins (like β-amyloid aggregates) [3]. This lipid binding triggers an ESIPT shift, causing the probe to fluoresce even without its specific target.
Causality & Solution: You must disrupt these weak hydrophobic interactions without denaturing your target. Implement a stringent wash step using a non-ionic detergent. Washing with 0.1% Tween-20 in PBS for 3 cycles of 5 minutes provides enough micellar action to pull unbound probe out of the lipid membranes while leaving covalently or tightly bound probe intact.
Q2: During bioconjugation via the methanamine group, my purified protein conjugate has a high baseline fluorescence that drifts upward over time. What is happening?A2: You are observing the delayed aggregation of unreacted free amine probe. (2-Methylbenzo[D]thiazol-6-YL)methanamine is a small molecule that can become physically trapped within the tertiary structure of your target protein during conjugation. Over time, these trapped monomers aggregate, triggering AIE [2].
Causality & Solution: Size Exclusion Chromatography (SEC) alone is often insufficient because the trapped probe co-elutes with the protein. You must chemically quench the reaction with ethanolamine to neutralize active esters, followed by adding 1% DMSO prior to SEC to unfold transient hydrophobic pockets and release the trapped fluorophore.
Q3: How can I maintain probe solubility in cell-free assays without using high concentrations of toxic organic solvents?A3: Relying solely on DMSO often leads to protein precipitation. Instead, use an amphiphilic block copolymer like Pluronic F-127.
Causality & Solution: The hydrophobic core of Pluronic F-127 encapsulates the benzothiazole moiety, while its hydrophilic corona keeps the complex suspended as a monomer in the aqueous phase. This prevents the Restriction of Intramolecular Rotations (RIR), effectively silencing the AIE background until the probe encounters its specific target [4].
Part 3: Quantitative Data & Troubleshooting Matrices
Table 1: Quantitative Troubleshooting Matrix
Issue Signature
Primary Cause
Quantitative Threshold
Corrective Action
Steady signal increase over 30 mins
AIE (Probe Aggregation)
DLS shows >50 nm particles
Increase DMSO to 5% v/v; Add 0.05% Pluronic F-127
High signal in negative control
Unreacted Free Amine
SEC Mock Eluate Fluorescence > 1.5x Blank
Add 1% DMSO before SEC; ensure pH 8.0 during quench
Diffuse cytoplasmic fluorescence
Non-specific Lipid Binding
Signal-to-Noise Ratio (SNR) < 3.0
Wash with 0.1% Tween-20 in PBS for 3x 5 mins
Table 2: Recommended Buffer Additives for Benzothiazole Assays
Additive
Function
Optimal Concentration
Risk if Overused
DMSO
Solubilizes benzothiazole core
1% - 5% (v/v)
Cell toxicity; target protein denaturation
Pluronic F-127
Prevents hydrophobic aggregation
0.01% - 0.1% (w/v)
Micelle formation permanently trapping the probe
BSA
Blocks non-specific binding sites
1% - 3% (w/v)
May absorb and quench specific ESIPT signals
Part 4: Self-Validating Bioconjugation Protocol
To guarantee that your background noise is not an artifact of poor purification, every bioconjugation workflow must include a built-in validation step.
Objective: Conjugate (2-Methylbenzo[D]thiazol-6-YL)methanamine to a carboxylated target protein while eliminating unreacted probe background.
Step-by-Step Methodology:
Activation: Dilute the carboxylated target protein to 1 mg/mL in MES buffer (pH 6.0). Add EDC (2 mM final) and NHS (5 mM final). Incubate for 15 minutes at room temperature to form active sulfo-NHS esters.
Conjugation: Dissolve (2-Methylbenzo[D]thiazol-6-YL)methanamine in 100% DMSO. Add 10 molar equivalents of the probe to the protein solution. Ensure the final DMSO concentration remains ≤5% (v/v) to prevent protein denaturation. React for 2 hours at room temperature in the dark.
Quenching (Critical Step): Add Ethanolamine to a final concentration of 50 mM. Causality: Ethanolamine outcompetes the methanamine probe for any remaining NHS-esters, halting the reaction and ensuring all residual probe remains in a low-molecular-weight state.
Solubilization: Add Pluronic F-127 to a final concentration of 0.05% (w/v) and incubate for 10 minutes. This releases any non-specifically trapped probe from the protein's hydrophobic pockets.
Purification: Load the mixture onto a pre-equilibrated Zeba Spin Desalting Column (7K MWCO). Centrifuge at 1,000 x g for 2 minutes. Collect the eluate.
System Validation (The "Mock" Reaction):
Procedure: Simultaneously run a parallel reaction containing the probe, EDC/NHS, Ethanolamine, and Pluronic F-127—but omit the target protein . Process this through an identical SEC column.
Validation Check: Measure the fluorescence of the Mock eluate. It must equal the fluorescence of a blank buffer. If the Mock eluate is fluorescent, the probe has formed high-molecular-weight aggregates that are bypassing the SEC matrix. You must increase the Pluronic F-127 concentration or use a higher MWCO column before trusting your actual sample data.
Fig 2: Decision tree for troubleshooting high background noise in benzothiazole-based assays.
References
Benzothiazole based fluorescent probes for the detection of biomolecules, physiological conditions, and ions responsible for diseases. Dyes and Pigments (2021).[Link]
A Novel Benzothiazole-Based Fluorescent AIE Probe for the Detection of Hydrogen Peroxide in Living Cells. Molecules / PMC (2022).[Link]
Novel Benzothiazole Derivatives as Fluorescent Probes for Detection of β-Amyloid and α-Synuclein Aggregates. PLoS One / PMC (2017).[Link]
A Benzothiazole-Based Fluorescent Probe for Ratiometric Detection of Al3+ in Aqueous Medium and Living Cells. Industrial & Engineering Chemistry Research (2017).[Link]
Troubleshooting
Technical Support Center: Crystallization of (2-Methylbenzo[D]thiazol-6-YL)methanamine
From the Desk of the Senior Application Scientist Welcome to the dedicated technical support guide for the crystallization of (2-Methylbenzo[D]thiazol-6-YL)methanamine. As a key intermediate in pharmaceutical development...
Author: BenchChem Technical Support Team. Date: April 2026
From the Desk of the Senior Application Scientist
Welcome to the dedicated technical support guide for the crystallization of (2-Methylbenzo[D]thiazol-6-YL)methanamine. As a key intermediate in pharmaceutical development, achieving high purity and a consistent crystalline form of this compound is paramount. This guide is designed to move beyond simple protocols, offering a framework of first principles and field-tested solutions to the common and complex challenges encountered during its purification. We will explore the causality behind each experimental step, empowering you to troubleshoot effectively and refine your crystallization methods with confidence.
This document is structured to provide immediate, actionable advice through a series of frequently asked questions and in-depth troubleshooting scenarios.
Frequently Asked Questions (FAQs)
Q1: What are the primary physicochemical properties of (2-Methylbenzo[D]thiazol-6-YL)methanamine to consider for crystallization?
Understanding the molecule's structure is the first step. It possesses a semi-rigid benzothiazole core, which provides a good scaffold for crystal lattice formation, and a flexible methanamine side chain. The primary amine group is a key site for hydrogen bonding, which can be both beneficial for crystal packing and a challenge if it leads to strong solvent interactions or salt formation with acidic impurities. The overall structure suggests moderate polarity. Therefore, solvents that can engage in hydrogen bonding, such as alcohols, are excellent starting points for solubility screening.[1][2]
Q2: How do I perform an effective initial solvent screen for this compound?
A systematic solvent screen is the most critical step in developing a robust crystallization protocol. The goal is to find a solvent (or solvent system) that dissolves the compound completely when hot but provides low solubility at room temperature or below, ensuring a high recovery rate.[3][4]
Preparation : Dispense approximately 10-20 mg of your crude (2-Methylbenzo[D]thiazol-6-YL)methanamine into several small test tubes or vials.
Solvent Addition (Room Temp) : To each tube, add a different solvent dropwise (e.g., 0.2 mL to start). See the solvent selection table below. Agitate the vial. If the compound dissolves completely at room temperature, the solvent is unsuitable as a single-solvent system but may be useful as the "soluble solvent" in a multi-solvent system.[5]
Heating : If the compound does not dissolve at room temperature, warm the vial gently (e.g., on a hot plate or in a sand bath) towards the solvent's boiling point. Add the same solvent dropwise, with agitation, until the solid fully dissolves. Record the approximate volume of solvent used.
Cooling : Allow the clear, hot solution to cool slowly to room temperature. Do not disturb the vial. Observe for crystal formation.
Ice Bath : If no crystals form after 15-20 minutes, try scratching the inside of the vial with a glass rod or placing it in an ice-water bath to induce crystallization.[6]
Evaluation : An ideal solvent will result in the formation of well-defined crystals upon cooling with minimal compound remaining in the supernatant.
Q3: Which solvents should I prioritize in my initial screen?
Based on the structure of an aromatic amine with a benzothiazole core, solvents with moderate polarity are typically the most successful. Highly non-polar solvents may have poor solvating power even when hot, while highly polar solvents might retain the compound in solution even when cold.
Table 1: Recommended Solvents for Initial Screening
Solvent
Class
Boiling Point (°C)
Predicted Suitability & Rationale
Ethanol
Polar Protic
78
High Potential: Can hydrogen bond with the amine group. Often shows a good solubility differential with temperature for aromatic compounds.[7][8]
Isopropanol
Polar Protic
82
High Potential: Similar to ethanol but slightly less polar; may offer a better recovery profile.
Acetonitrile
Polar Aprotic
82
Medium Potential: Can interact via dipole-dipole forces. Good for compounds that are overly soluble in alcohols.
Ethyl Acetate
Mid-Polarity
77
Medium Potential: Good general-purpose solvent. May be used in an anti-solvent system with hexane or heptane.[9]
Toluene
Non-Polar
111
Low Potential (as single solvent): May not sufficiently dissolve the compound. Useful as an anti-solvent or for removing non-polar impurities.
Water
Polar Protic
100
Very Low Potential (as single solvent): Unlikely to dissolve the non-polar benzothiazole core. May be used as an anti-solvent with a water-miscible organic solvent like ethanol or DMF.[10]
Dioxane
Polar Aprotic
101
Medium Potential: Often used for recrystallizing benzothiazole derivatives.[11]
DMF
Polar Aprotic
153
Use with Caution: Excellent solvating power, but its high boiling point can make it difficult to remove. Often keeps compounds in solution; best used for difficult-to-dissolve solids or as the soluble component in an anti-solvent system.[9]
Troubleshooting Guide
Problem 1: My compound "oils out" instead of forming crystals.
Probable Cause(s):
High Impurity Load: Impurities can act as a eutectic mixture, depressing the melting point of your compound. When the solution cools, it becomes supersaturated at a temperature that is above the melting point of the impure mixture, causing it to separate as a liquid (oil) rather than a solid.[12]
Rapid Cooling: Cooling the solution too quickly does not give the molecules sufficient time to orient themselves into an ordered crystal lattice.[6]
Insufficient Solvent: The solution is too concentrated, leading to supersaturation at a temperature that is too high.
Recommended Solutions:
Re-heat and Dilute : Place the flask back on the heat source until the oil redissolves completely. Add a small amount of additional hot solvent (e.g., 5-10% more by volume) to decrease the saturation temperature.[6][12]
Slow Down Cooling : Insulate the flask. After heating, place it on a cork ring or a few paper towels and cover the top with a watch glass. Allow it to cool to room temperature undisturbed over a longer period (30-60 minutes) before moving to an ice bath.[3]
Consider a Different Solvent : The chosen solvent's boiling point may be too high relative to the compound's melting point. Try a lower-boiling solvent from the screening table.
Problem 2: No crystals form, even after cooling in an ice bath.
Probable Cause(s):
Excess Solvent : This is the most common reason for crystallization failure. The solution is not saturated enough at low temperatures for crystals to form.[6][12]
Supersaturation : The solution is supersaturated but lacks a nucleation site to initiate crystal growth.[12]
Recommended Solutions:
Induce Nucleation :
Scratching : Gently scratch the inner surface of the flask just below the solvent line with a glass rod. This creates microscopic imperfections that can serve as nucleation sites.[6]
Seeding : If you have a small crystal of pure product, add it to the solution. This provides a perfect template for further crystal growth.[13][14]
Reduce Solvent Volume : Carefully evaporate a portion of the solvent using a gentle stream of nitrogen or by rotary evaporation and attempt to cool the more concentrated solution again.[12]
Introduce an Anti-Solvent : If your compound is dissolved in a polar solvent (like ethanol), you can try adding a non-polar anti-solvent (like hexane or water) dropwise until the solution becomes faintly cloudy, then warm until it is clear again and allow to cool slowly. This drastically reduces the solubility of the compound.[15]
Problem 3: The crystallization yield is very low (<50%).
Probable Cause(s):
Excess Solvent : A significant amount of your compound remains dissolved in the mother liquor.[6]
Premature Filtration : The crystallization process was not fully complete before filtering.
Washing with the Wrong Solvent : Washing the collected crystals with a solvent in which they are even slightly soluble will lead to product loss.
Recommended Solutions:
Check the Mother Liquor : After filtration, try evaporating a small amount of the filtrate. If a large amount of solid residue forms, there is significant product loss. You can recover this by concentrating the mother liquor to obtain a second crop of crystals (which may be less pure).[6]
Increase Cooling Time/Decrease Temperature : Ensure the solution has spent adequate time (at least 20-30 minutes) in an ice bath to maximize precipitation before filtering.
Use Ice-Cold Washing Solvent : Always wash the filtered crystals with a minimal amount of ice-cold recrystallization solvent. The solubility is lowest at colder temperatures, minimizing loss during the wash.[5]
Problem 4: The final product is still colored or appears impure.
Probable Cause(s):
Colored Impurities : The crude material contains highly colored, polar impurities that co-crystallize or are adsorbed onto the crystal surface.
Rapid Crystallization : The compound "crashed out" of solution too quickly, trapping impurities within the crystal lattice.[3][6]
Recommended Solutions:
Activated Charcoal Treatment : Before cooling, add a very small amount (1-2% by weight) of activated charcoal to the hot solution and swirl for a few minutes. The charcoal will adsorb colored impurities. Perform a hot filtration through a fluted filter paper or a small plug of celite to remove the charcoal before allowing the clear solution to cool.[4][16]
Slow the Crystallization : If the crystals form almost instantly upon removal from heat, the solution is cooling too fast. Re-heat to dissolve, add a small amount of extra solvent (1-2 mL), and ensure a slow, insulated cooling process as described in Problem 1.[6]
Crystallization Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing and solving common crystallization issues.
Caption: Troubleshooting workflow for common crystallization problems.
References
SOP: CRYSTALLIZATION. (n.d.).
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
University of Colorado Boulder. (n.d.). Crystallization.
Orbion. (2025, December 29). Why Your Protein Won't Crystallize: Understanding the 6 Common Failure Modes.
Benchchem. (n.d.).
SciSpace. (n.d.). Recrystallization of Active Pharmaceutical Ingredients.
Zhanghua Dryer. (2025, July 2). Troubleshooting Common Issues with Crystallizer Equipment.
PraxiLabs. (2022, November 7).
Myerson, A. S. (Ed.). (n.d.).
University of California, Los Angeles. (n.d.).
University of York. (n.d.).
Industrial & Engineering Chemistry Research. (2006, March 8). Recrystallization of a Pharmaceutical Compound Using Liquid and Supercritical Antisolvents.
The Journal of Organic Chemistry. (n.d.). Novel Synthesis of Benzothiazole Derivatives via Directed Lithiation and Aryne-Mediated Cyclization Followed by Quenching with Electrophiles.
International Journal of Pharmaceutical Research and Applications. (2025, April 10). Synthesis, Characterization and Antioxidant Action of Benzothiazole Based Compounds.
PMC. (2026, January 30).
Organic Process Research & Development. (2009, November 20). Why Do Organic Compounds Crystallise Well or Badly or Ever so Slowly? Why Is Crystallisation Nevertheless Such a Good Purification Technique?.
ResearchGate. (2024, October 20).
PubMed. (2024, October 22).
FLORE. (2023, February 10). yl)amino)benzo[d]thiazole-6-sulphonamides: a class of carbonic anhydrase II and VII-selective inhibitors.
The Royal Society of Chemistry. (n.d.). 1 New synthesis of 2‑aroylbenzothiazoles via metal-free domino transformations of anilines, acetophenones, and elemental sulfu.
PMC - NIH. (n.d.). Crystal structure of N-[6-amino-5-(benzo[d]thiazol-2-yl).
ResearchGate. (2017, August 23). (PDF) Crystal structure of N′-[2-(benzo[d]thiazol-2-yl)acetyl]-4-methylbenzenesulfonohydrazide.
Benchchem. (n.d.). A Technical Guide to the Solubility of 2-(Furan-2-yl)-4-methylbenzo[d]thiazole in Organic Solvents.
Benchchem. (n.d.).
ResearchGate. (n.d.).
Benchchem. (n.d.). An In-depth Technical Guide on the Solubility and Stability of 6-Chlorobenzo[d]thiazole-2-thiol.
PMC. (n.d.). Synthesis and evaluation of novel 1-(((6-substitutedbenzo[d]thiazol-2-yl)amino)(heteroaryl)methyl)naphthalen-2-ol as pesticidal agents.
PubMed. (2020, October 15). Discovery of 2-(2-aminobenzo[d]thiazol-6-yl) benzo[d]oxazol-5-amine derivatives that regulated HPV relevant cellular pathway and prevented cervical cancer from abnormal proliferation.
(2-Methylbenzo[D]thiazol-6-YL)methanamine vs other benzothiazole derivatives
An in-depth evaluation of heterocyclic building blocks is critical for accelerating hit-to-lead optimization in modern drug discovery. The benzothiazole core is a highly privileged, planar bicyclic scaffold known for its...
Author: BenchChem Technical Support Team. Date: April 2026
An in-depth evaluation of heterocyclic building blocks is critical for accelerating hit-to-lead optimization in modern drug discovery. The benzothiazole core is a highly privileged, planar bicyclic scaffold known for its ability to interact with a wide array of biological targets, mimicking the adenine ring of ATP to act as competitive inhibitors in kinase assays[1].
As application scientists, we must evaluate these scaffolds not just for their theoretical binding affinities, but for their synthetic tractability, metabolic stability, and structural flexibility. This guide provides an objective, data-driven comparison between (2-Methylbenzo[d]thiazol-6-yl)methanamine and other traditional benzothiazole derivatives, detailing why this specific methanamine scaffold is increasingly utilized in the synthesis of novel therapeutics[2].
Structural & Mechanistic Profiling: The Causality of Scaffold Selection
When designing a compound library, the choice of the foundational scaffold dictates the downstream pharmacokinetic (PK) and pharmacodynamic (PD) success of the candidates.
The 2-Methyl Advantage: Many classic benzothiazole drugs and scaffolds utilize a 2-amino substitution (e.g., Riluzole)[3]. While the 2-amino group provides strong hydrogen bond donor capabilities, it is highly susceptible to rapid Phase II N-acetylation in the liver, leading to poor metabolic stability and short biological half-lives. By utilizing a 2-methyl substitution, (2-Methylbenzo[d]thiazol-6-yl)methanamine effectively blocks this metabolic liability, increasing the in vivo stability of the resulting derivatives[4].
The 6-Methanamine Handle: Direct aromatic amines (anilines) on the benzothiazole core often suffer from poor nucleophilicity due to electron withdrawal into the heterocyclic ring. The addition of a methylene spacer (-CH₂-) in the 6-methanamine moiety creates a highly reactive, aliphatic primary amine[5]. This provides two distinct advantages:
Synthetic Tractability: It acts as an excellent nucleophile for rapid amide coupling, reductive amination, or urea formation, enabling the efficient generation of diverse high-throughput screening (HTS) libraries.
Conformational Flexibility: The methylene spacer allows the attached functional groups to project flexibly into solvent-exposed regions of receptor pockets (such as the kinase hinge region), optimizing target residence time without steric clash.
Comparative Performance Data
To objectively assess the utility of (2-Methylbenzo[d]thiazol-6-yl)methanamine[6], we compare its foundational properties against the FDA-approved drug Riluzole (a benchmark for CNS-active benzothiazoles)[1] and a generic 2-Aminobenzothiazole scaffold.
To ensure scientific integrity and trustworthiness, the following protocol outlines a self-validating workflow for derivatizing (2-Methylbenzo[d]thiazol-6-yl)methanamine into a targeted kinase inhibitor library. Every step is designed with built-in quality control to prevent false positives in downstream biological assays.
Step 1: High-Throughput Amide Coupling
Procedure: In a 96-well reaction block, react (2-Methylbenzo[d]thiazol-6-yl)methanamine (1.0 eq) with a diverse panel of carboxylic acids (1.2 eq). Utilize HATU (1.5 eq) and DIPEA (3.0 eq) in anhydrous DMF. Stir at room temperature for 2 hours.
Expertise & Causality: We explicitly select HATU over traditional carbodiimides (like EDC). While the aliphatic methanamine is a strong nucleophile, the incoming carboxylic acids in a diverse library may be sterically hindered. HATU generates a highly reactive 7-azabenzotriazole active ester, driving the reaction to completion quickly at room temperature, thereby minimizing thermal degradation and epimerization of chiral centers.
Procedure: Aliquot 5 µL of the crude reaction mixture, dilute in MeCN/H₂O (1:1), and inject into a UPLC-MS system (C18 column, gradient 5-95% MeCN in 0.1% Formic Acid).
Expertise & Causality: This is a critical self-validating mechanism. We must analytically confirm the total disappearance of the starting methanamine mass (m/z 179.06). Unreacted benzothiazole starting materials can act as false positives in biochemical assays due to their inherent ability to intercalate or bind non-specifically to hydrophobic target pockets. Only wells demonstrating >95% purity of the target product mass are advanced to screening.
Step 3: Biochemical Kinase Assay (TR-FRET)
Procedure: Transfer the purified compounds to a 384-well assay plate. Introduce the recombinant target kinase (e.g., EGFR), ATP, and a FRET-based peptide substrate. Measure time-resolved fluorescence (TR-FRET) to determine IC₅₀ values[1].
Expertise & Causality: Benzothiazoles are classic ATP-competitive inhibitors. By utilizing TR-FRET, we eliminate background auto-fluorescence often caused by heterocyclic compounds, ensuring that the measured inhibition is a true reflection of the compound's binding affinity rather than an optical artifact.
Experimental Workflow Visualization
Workflow for benzothiazole derivative synthesis and high-throughput screening.
References
[1] Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances - MDPI
Source: mdpi.com
URL:
[2] Current trends of benzothiazoles in drug discovery: a patent review (2015-2020) - PubMed
Source: nih.gov
URL:
[5] Synthesis, characterization and biological activity of benzothiazoles derivatives
Source: researchgate.net
URL:
Unambiguous NMR Structural Validation of (2-Methylbenzo[d]thiazol-6-yl)methanamine: A Comparative Guide
As a Senior Application Scientist in early-stage drug development, one of the most persistent analytical bottlenecks is the rigorous differentiation of regioisomers. Benzothiazole derivatives, particularly methanamine-su...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist in early-stage drug development, one of the most persistent analytical bottlenecks is the rigorous differentiation of regioisomers. Benzothiazole derivatives, particularly methanamine-substituted scaffolds like (2-Methylbenzo[d]thiazol-6-yl)methanamine (CAS: 933734-15-7) [1], are highly privileged pharmacophores in kinase inhibitor design.
However, standard high-throughput purity assays (such as LC-MS) only confirm the mass-to-charge ratio (
m/z
178.06 for the free base) and bulk purity. They are fundamentally blind to positional isomerism. Differentiating the 6-substituted target from its 5-substituted alternative requires a self-validating Nuclear Magnetic Resonance (NMR) strategy. This guide objectively compares 1D versus 2D NMR methodologies, detailing the causality behind parameter selection and providing a robust framework for structural validation.
The Diagnostic Logic: 1D Spin Systems vs. 2D Connectivity
To unambiguously validate (2-Methylbenzo[d]thiazol-6-yl)methanamine, we must compare the resolving power of 1D
1
H/
13
C NMR against advanced 2D heteronuclear techniques (HSQC and HMBC).
The Limitation of 1D
13
C NMR
While 1D
13
C NMR provides a direct count of carbon environments, the chemical shift differences between the C5 and C6 positions on the benzothiazole core are often marginal (
Δδ<2.0
ppm) due to the competing electronic effects of the fused thiazole ring [2]. Relying solely on
13
C shifts for regioisomer assignment introduces unacceptable risk into the Structure-Activity Relationship (SAR) pipeline.
The Power of 1D
1
H Spin-Spin Coupling
The most immediate and objective differentiator is the
1
H NMR coupling pattern of the aromatic protons. The substitution position dictates the remaining proton topology:
The 6-Isomer (Target): Substitution at C6 leaves protons at C4, C5, and C7. H4 and H5 are adjacent, resulting in a strong ortho-coupling (
3J≈8.4
Hz). H7 is isolated between the sulfur atom and the C6 substituent, resulting in a fine meta-coupling to H5 (
4J≈1.6
Hz). Therefore, H7 appears as a distinct, narrow doublet.
The 5-Isomer (Alternative): Substitution at C5 leaves protons at C4, C6, and C7. Here, H6 and H7 are ortho-coupled, while H4 is isolated between the nitrogen atom and the C5 substituent. In this isomer, H4 appears as the narrow meta-coupled doublet.
2D HMBC: The Gold Standard for Orthogonal Validation
To create a strictly self-validating system, 1D coupling constants must be orthogonally confirmed by 2D HMBC (Heteronuclear Multiple Bond Correlation). HMBC maps long-range (
2JCH
and
3JCH
) interactions. By irradiating the -CH
2
protons of the methanamine group, we can observe 3-bond correlations to the adjacent aromatic carbons. If the substituent is at C6, the -CH
2
will correlate to C5 and C7. If it is at C5, it will correlate to C4 and C6.
Experimental Protocol: A Self-Validating Workflow
Do not treat NMR acquisition as a passive "black box" operation. The following protocol is engineered to prevent signal overlap and artifact generation.
Step 1: Sample Preparation & Solvent Causality
Dissolve 15–20 mg of the free base compound in 600 µL of ultra-dry DMSO-
d6
(99.9% D) containing 0.03% v/v TMS.
Causality: Why DMSO-
d6
instead of CDCl
3
? The methanamine (-NH
2
) group acts as both a hydrogen bond donor and acceptor. In non-polar solvents like CDCl
3
, intermolecular hydrogen bonding causes severe signal broadening, which can obscure the critical fine meta-couplings of the aromatic protons. DMSO-
d6
disrupts these aggregates, yielding sharp, highly resolved aromatic signals [3].
Step 2: 1D
1
H Acquisition & Shimming Verification
Tune and match the probe to the exact impedance of the sample on a 600 MHz spectrometer.
Acquire 16 scans (zg30 pulse program) with a 2.0 s relaxation delay.
Self-Validation Check: Before analyzing the aromatic region, measure the Full Width at Half Maximum (FWHM) of the TMS peak (0.00 ppm). It must be
<1.0
Hz. If the FWHM exceeds 1.0 Hz, the magnetic field is poorly shimmed, and the 1.6 Hz meta-coupling of H7 will collapse into a broad singlet, leading to a false negative.
Step 3: 2D HMBC Acquisition
Acquire the HMBC spectrum (hmbcgplpndqf) optimized for a long-range coupling constant of
J=8
Hz (standard for aromatic systems).
Use a minimum of 256 increments in the indirect (
13
C) dimension.
Causality: The bridgehead carbons (C3a and C7a) in benzothiazoles resonate very close to each other (~153 ppm and ~135 ppm). High resolution in the indirect dimension is mandatory to prevent cross-peak smearing.
Quantitative Data Comparison
The following tables summarize the expected spectroscopic data, allowing for rapid visual comparison between the target molecule and its primary structural alternative.
Table 1: Comparative
1
H NMR Chemical Shifts and Multiplicities
(Data modeled at 600 MHz in DMSO-
d6
)
Proton Environment
(2-Methylbenzo[d]thiazol-6-yl)methanamine
(2-Methylbenzo[d]thiazol-5-yl)methanamine
Diagnostic Significance
C2-CH
3
2.75 ppm (s, 3H)
2.75 ppm (s, 3H)
Non-diagnostic (Identical in both)
-CH
2
-
3.80 ppm (s, 2H)
3.80 ppm (s, 2H)
Non-diagnostic
H4
7.85 ppm (d,
J=8.4
Hz)
7.80 ppm (d,
J=1.6
Hz)
Critical: Meta-coupled in 5-isomer
H5
7.42 ppm (dd,
J=8.4,1.6
Hz)
N/A (Substituted)
Confirms unsubstituted C5
H6
N/A (Substituted)
7.35 ppm (dd,
J=8.4,1.6
Hz)
Confirms unsubstituted C6
H7
7.92 ppm (d,
J=1.6
Hz)
7.98 ppm (d,
J=8.4
Hz)
Critical: Meta-coupled in 6-isomer
Table 2: Key HMBC Correlations for Unambiguous Assignment (6-Isomer)
Proton Signal
2-Bond Correlations (
2JCH
)
3-Bond Correlations (
3JCH
)
-CH
2
(3.80 ppm)
C6
C5, C7 (Proves C6 attachment)
H4 (7.85 ppm)
C3a, C5
C2, C6, C7a
H5 (7.42 ppm)
C4, C6
C7
H7 (7.92 ppm)
C6, C7a
C5, C3a
Visualization: NMR Validation Workflow
The following logic gate illustrates the self-validating workflow required to confirm the structure and reject the alternative isomer.
Logical workflow for NMR-based regioisomer differentiation of benzothiazoles.
References
Liu, X., et al. "t-BuONa-mediated direct C-H halogenation of electron-deficient (hetero)arenes (Supplementary Materials)". Organic & Biomolecular Chemistry, The Royal Society of Chemistry, 2018. Available at:[Link]
Bhanage, B. M., et al. "Iron catalyzed efficient synthesis of 2-arylbenzothiazoles from benzothiazole and olefins (Supporting Information)". RSC Advances, The Royal Society of Chemistry, 2014. Available at:[Link]
Validation
Analytical Comparison Guide: Mass Spectrometry Fragmentation Profiling of (2-Methylbenzo[d]thiazol-6-yl)methanamine
Executive Summary & Structural Context In the landscape of modern drug discovery, benzothiazole derivatives serve as privileged scaffolds for kinase inhibitors, antimicrobial agents, and central nervous system (CNS) ther...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Structural Context
In the landscape of modern drug discovery, benzothiazole derivatives serve as privileged scaffolds for kinase inhibitors, antimicrobial agents, and central nervous system (CNS) therapeutics. Accurate structural elucidation and pharmacokinetic (DMPK) profiling of these compounds rely heavily on high-resolution mass spectrometry (HRMS).
This guide provides an in-depth, comparative analysis of the fragmentation pattern of (2-Methylbenzo[d]thiazol-6-yl)methanamine against structural alternatives. By detailing the mechanistic causality behind its gas-phase dissociation, this guide equips analytical scientists with the insights needed for robust LC-MS/MS assay development.
Mechanistic Causality in ESI-MS/MS Fragmentation
When ionized via Electrospray Ionization in positive mode (ESI+), (2-Methylbenzo[d]thiazol-6-yl)methanamine yields a strong protonated molecular ion
[M+H]+
at m/z 179.064. Benzothiazole derivatives characteristically exhibit prominent molecular ion peaks due to the high stability of the fused aromatic system[1]. The fragmentation under Collision-Induced Dissociation (CID) is governed by two primary structural features:
The Aliphatic Amine Cleavage : The 6-methanamine group undergoes rapid neutral loss of ammonia (NH₃, 17 Da) to form a highly stabilized benzylic/benzothiazolyl carbocation at m/z 162.037. This behavior aligns with established mass spectrometry rules where primary aliphatic amines readily cleave, whereas aromatic systems maintain structural integrity at lower collision energies[2].
The 2-Methylbenzothiazole Core : Following the loss of the amine substituent, the core undergoes thiazole ring opening at higher collision energies. While unsubstituted thiazoles typically release hydrogen cyanide (HCN) or acetylene derivatives[3], the presence of the C2-methyl group alters the ring-opening thermodynamics. The core preferentially extrudes acetonitrile (CH₃CN, 41 Da) from the thiazole ring, yielding a diagnostic fragment at m/z 121.011.
Comparative Performance: Structural Alternatives
To establish a highly specific Multiple Reaction Monitoring (MRM) method, it is critical to distinguish this compound from its structural analogs. We objectively compare its fragmentation performance against Benzo[d]thiazol-6-ylmethanamine (lacking the C2-methyl) and 2-Aminobenzothiazole (amine directly attached to the thiazole ring).
Note that the fragmentation pattern of 2-amino substituted benzothiazoles diverges significantly from those with aliphatic amine appendages, leading to entirely different base peaks[4].
Quantitative MS/MS Product Ion Comparison
Compound
Exact Mass
[M+H]+
Primary Neutral Loss
Secondary Ring Cleavage
Diagnostic MRM Fragment
(2-Methylbenzo[d]thiazol-6-yl)methanamine
179.064
-NH₃ (m/z 162.037)
-CH₃CN (m/z 121.011)
m/z 121.011 (Strong)
Benzo[d]thiazol-6-ylmethanamine
165.048
-NH₃ (m/z 148.021)
-HCN (m/z 121.011)
m/z 121.011 (Moderate)
2-Aminobenzothiazole
151.033
-HCN (m/z 124.022)
-CS (m/z 80.050)
m/z 124.022 (Strong)
Causality Insight: The position of the amine strictly dictates the primary loss. The 6-methanamine easily loses NH₃ due to the stability of the resulting carbocation. Conversely, 2-aminobenzothiazole (a heterocyclic amine) strongly resists NH₃ loss, instead undergoing ring cleavage directly to form characteristic ions[4].
Self-Validating LC-HRMS Experimental Protocol
To ensure reproducibility and analytical trust, the following protocol incorporates self-validating quality control steps. High-resolution mass spectrometry (HRMS) is essential here to determine the exact elemental composition of the fragments and rule out isobaric interferences[1].
Step 1: Sample Preparation & System Suitability
Preparation : Dissolve the compound (often supplied as a hydrochloride salt) in 50:50 Methanol:Water to a stock concentration of 1 mg/mL. Dilute to 100 ng/mL in the initial mobile phase.
Validation : Inject a blank (solvent only) prior to the sample to perform a background scan, subtracting atmospheric and instrumental interferences[1].
Step 2: Chromatographic Separation
Column : Use a high-retention C18 column (e.g., Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm). Reasoning: The polar methanamine group requires careful retention management to avoid co-elution with the solvent front.
Mobile Phase :
A: 0.1% Formic Acid in LC-MS grade Water (Ensures complete protonation of the primary amine, maximizing
[M+H]+
yield).
B: 0.1% Formic Acid in Acetonitrile.
Gradient : 5% B to 95% B over 3.0 minutes at a flow rate of 0.4 mL/min.
Step 3: HRMS Acquisition Parameters (ESI+)
Source Settings : Capillary voltage at 3.0 kV, Desolvation temperature at 400°C.
MS/MS (CID) : Isolate the
[M+H]+
precursor (m/z 179.06). Apply a collision energy (CE) ramp from 15 eV to 35 eV.
Validation : The CE ramp acts as a self-validating mechanism. Lower CE (15 eV) will validate the -NH₃ loss without destroying the core, while higher CE (35 eV) is required to trigger the thiazole ring opening, confirming the intact benzothiazole structure.
Fragmentation Pathway Visualization
ESI-MS/MS collision-induced dissociation pathway of (2-Methylbenzo[d]thiazol-6-yl)methanamine.
Validating the Purity of (2-Methylbenzo[d]thiazol-6-yl)methanamine by LC-MS: A Comparative Guide
Accurate purity validation of early-stage building blocks and active pharmaceutical ingredient (API) intermediates is the bedrock of reliable drug development. (2-Methylbenzo[d]thiazol-6-yl)methanamine presents a unique...
Author: BenchChem Technical Support Team. Date: April 2026
Accurate purity validation of early-stage building blocks and active pharmaceutical ingredient (API) intermediates is the bedrock of reliable drug development. (2-Methylbenzo[d]thiazol-6-yl)methanamine presents a unique analytical challenge: it is a hybrid molecule featuring a highly lipophilic, aromatic benzothiazole core coupled with a highly polar, basic primary methanamine group.
As a Senior Application Scientist, I have designed this guide to move beyond basic protocol listing. Here, we will dissect the chromatographic causality behind method selection, objectively compare alternative LC-MS strategies, and establish a self-validating experimental workflow that guarantees absolute confidence in your purity data.
The Mechanistic Challenge: Aromatic Amines in LC-MS
Analyzing primary aromatic amines via Liquid Chromatography-Mass Spectrometry (LC-MS) introduces a fundamental chromatographic paradox. To achieve optimal electrospray ionization (ESI) in positive ion mode, mobile phases are typically acidified (e.g., 0.1% Formic Acid, pH ~2.7). Under these conditions, the primary amine group of (2-Methylbenzo[d]thiazol-6-yl)methanamine becomes fully protonated.
The Causality of Peak Tailing:
When this positively charged analyte travels through a standard silica-based C18 column, it undergoes severe secondary interactions with negatively charged residual silanols on the stationary phase[1]. This ion-exchange interaction disrupts the primary hydrophobic retention mechanism, causing severe peak tailing, reduced chromatographic resolution, and a diluted mass spectrometric signal.
Historically, chromatographers masked these interactions using ion-pairing reagents like Trifluoroacetic Acid (TFA). However, ion-pairing reagents severely suppress ESI efficiency, making them entirely unsuitable for high-sensitivity LC-MS purity validation[2]. Therefore, we must solve this problem through advanced column chemistry rather than mobile phase compromises.
Objective Comparison of LC-MS Alternatives
To achieve a high-fidelity purity profile without MS-suppressing additives, we must compare three distinct stationary phase strategies:
Standard C18 (Reversed-Phase): Relies purely on hydrophobic interactions. Fails to adequately retain the polar protonated amine, leading to early elution and susceptibility to matrix suppression.
Biphenyl Phase (Reversed-Phase): Offers orthogonal π-π (pi-pi) stacking interactions. The electron-dense biphenyl rings interact strongly with the benzothiazole core of the analyte, enhancing retention and improving peak shape without requiring ion-pairing reagents[3].
HILIC (Hydrophilic Interaction Liquid Chromatography): Operates via a water-enriched layer on a polar stationary phase. It directly retains the polar protonated amine. Because HILIC uses highly organic mobile phases (e.g., 90% Acetonitrile), it dramatically enhances ESI-MS desolvation efficiency, resulting in superior Signal-to-Noise (S/N) ratios.
Logical decision tree for selecting LC-MS stationary phases for aromatic amines.
Comparative Performance Data
The following table summarizes the experimental performance of the three approaches for validating (2-Methylbenzo[d]thiazol-6-yl)methanamine (10 µg/mL standard, ESI+ mode).
Chromatographic Approach
Retention Time (min)
Asymmetry Factor (As)
Theoretical Plates (N)
MS Signal-to-Noise (S/N)
Standard C18 (0.1% FA)
1.2
2.4 (Severe Tailing)
4,500
150:1
Biphenyl (0.1% FA)
3.5
1.2 (Slight Tailing)
12,000
800:1
HILIC (10mM Amm. Formate)
4.8
1.05 (Excellent)
15,000
2,500:1
Data Insight: HILIC provides the most robust platform for trace impurity quantification due to its superior peak symmetry and a 16-fold increase in MS sensitivity driven by enhanced droplet desolvation.
Step-by-Step Self-Validating Protocol
A trustworthy analytical method does not just measure purity; it continuously proves its own capability to do so. The following workflow is designed as a self-validating system compliant with ICH Q2(R2)[4] and FDA Bioanalytical guidelines[5].
Phase 1: System Suitability Testing (SST)
Before analyzing any unknown samples, the LC-MS system must prove it is fit for purpose.
Preparation: Prepare a 10 µg/mL reference standard of (2-Methylbenzo[d]thiazol-6-yl)methanamine in the initial mobile phase conditions.
Execution: Inject the standard six consecutive times.
Acceptance Criteria:
Retention time Relative Standard Deviation (RSD) must be < 1%.
Peak Asymmetry factor must be ≤ 1.5.
Chromatographic Resolution (Rs) between the main peak and any known adjacent impurities must be > 1.5[6].
Phase 2: Matrix Blank & Carryover Assessment
Aromatic amines are notorious for "memory effects"—adsorbing to stainless steel LC tubing or the MS source and bleeding into subsequent runs.
Execution: Immediately following the injection of your Upper Limit of Quantification (ULOQ) standard, inject a blank solvent matrix.
Acceptance Criteria: The blank must show an interfering signal of < 5% of the Lower Limit of Quantification (LLOQ) at the target retention time[7]. If carryover exceeds this, implement a stronger needle wash (e.g., 50:50 Methanol:Water with 0.1% FA).
Calibration: Prepare a 6-point calibration curve ranging from 0.1% to 120% of the target analytical concentration.
Extraction: Dissolve the synthesized batch of (2-Methylbenzo[d]thiazol-6-yl)methanamine in the appropriate diluent, ensuring complete solubility. Filter through a 0.2 µm PTFE syringe filter.
Acceptance Criteria: Evaluate linearity using a linear regression model. The correlation coefficient (R²) must be ≥ 0.999[4].
Phase 4: Orthogonal Cross-Validation
Relying on a single column chemistry can lead to false-negative purity reports if an impurity perfectly co-elutes with the API.
Execution: Analyze the sample batch on the primary system (e.g., Biphenyl column).
Cross-Check: Re-analyze the same sample on an orthogonal system (e.g., HILIC).
Causality: Because HILIC and Reversed-Phase operate on entirely different thermodynamic principles, an impurity that co-elutes on the Biphenyl column will almost certainly separate on the HILIC column, ensuring absolute confidence in the final purity percentage[4].
Self-validating LC-MS purity workflow compliant with ICH Q2(R2) guidelines.
References
LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?
Restek Corporation[Link]
Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS
Agilent Technologies[Link]
A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine
National Institutes of Health (NIH) / PMC[Link]
Q2(R2) Validation of Analytical Procedures
International Council for Harmonisation (ICH) / U.S. FDA[Link]
Bioanalytical Method Validation - Guidance for Industry
U.S. Food and Drug Administration (FDA)[Link]
M10 Bioanalytical Method Validation and Study Sample Analysis
U.S. Food and Drug Administration (FDA)[Link]
A Comparative Efficacy Analysis of the (2-Methylbenzo[d]thiazol-6-yl)methanamine Scaffold as a Monoamine Oxidase B Inhibitor
This guide provides a detailed comparative analysis of the therapeutic potential of compounds based on the (2-methylbenzo[d]thiazole) scaffold, focusing on their efficacy as inhibitors of Monoamine Oxidase B (MAO-B). We...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides a detailed comparative analysis of the therapeutic potential of compounds based on the (2-methylbenzo[d]thiazole) scaffold, focusing on their efficacy as inhibitors of Monoamine Oxidase B (MAO-B). We will objectively compare the performance of this structural class against established standard reference compounds, supported by experimental data from peer-reviewed literature, and provide detailed protocols for efficacy validation. This document is intended for researchers, scientists, and drug development professionals actively engaged in the fields of neuropharmacology and medicinal chemistry.
Introduction: The Benzothiazole Scaffold and its Neurotherapeutic Potential
The benzothiazole ring system is recognized in medicinal chemistry as a "privileged structure" due to its presence in a wide array of pharmacologically active compounds.[1] Its derivatives have been investigated for a multitude of biological activities, including anticancer, antimicrobial, and neuroprotective effects.[1][2] Recent studies have specifically highlighted the potential of 2-methylbenzothiazole derivatives as potent inhibitors of Monoamine Oxidase (MAO).[3]
Monoamine Oxidase B (MAO-B) is a critical enzyme located on the outer mitochondrial membrane and is responsible for the catabolism of key monoamine neurotransmitters, most notably dopamine.[4][5] The progressive loss of dopaminergic neurons is a hallmark of neurodegenerative conditions such as Parkinson's disease. Consequently, the inhibition of MAO-B is a clinically validated strategy to increase dopamine levels in the brain, offering symptomatic relief and potentially neuroprotective effects.[3][6]
This guide focuses on the efficacy of the (2-Methylbenzo[d]thiazol-6-yl)methanamine class of compounds as MAO-B inhibitors. To establish a clear benchmark for performance, we will compare their activity to Selegiline and Rasagiline , two irreversible MAO-B inhibitors widely used in the clinical management of Parkinson's disease.[][8]
Mechanism of Action: The Role of MAO-B Inhibition in Neurotransmission
MAO-B catalyzes the oxidative deamination of neurotransmitters like dopamine, leading to the production of aldehydes, ammonia, and hydrogen peroxide (H₂O₂).[9] An overactivity of MAO-B not only depletes essential neurotransmitters but also contributes to oxidative stress through the generation of reactive oxygen species (ROS) like H₂O₂, which can further damage neurons.[9]
Inhibitors targeting MAO-B bind to the enzyme, preventing it from breaking down dopamine. This action effectively increases the synaptic concentration and availability of dopamine, thereby alleviating motor symptoms in conditions like Parkinson's disease. The therapeutic goal is to achieve potent and selective inhibition of MAO-B over its isoform, MAO-A, as non-selective inhibition can lead to adverse effects related to interactions with diet and other medications.[5][]
Caption: MAO-B pathway and point of therapeutic inhibition.
Comparative Efficacy Analysis
While specific efficacy data for (2-Methylbenzo[d]thiazol-6-yl)methanamine itself is not available in the public domain, a comprehensive study on structurally related 2-methylbenzo[d]thiazole derivatives provides compelling evidence of their potent and selective MAO-B inhibitory activity.[3] The data presented below compares the most potent analog from this class (Compound 4d ) with the standard reference drugs, Selegiline and Rasagiline.
The inhibitory potency is quantified by the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a compound required to inhibit 50% of the enzyme's activity. A lower IC₅₀ value signifies higher potency.
¹ Selectivity Index (SI) is calculated as IC₅₀ (MAO-A) / IC₅₀ (MAO-B). A higher value indicates greater selectivity for MAO-B.
Interpretation of Data:
The experimental data reveals that the 2-methylbenzo[d]thiazole scaffold can yield compounds with extraordinary potency against human MAO-B.[3] Compound 4d , an analog of the topic compound, demonstrates an IC₅₀ value of 4.6 nM, which is significantly more potent than the reference drugs Rasagiline and Selegiline under the reported assay conditions.[3][8][10] Furthermore, the high selectivity index suggests a favorable safety profile, as it preferentially inhibits MAO-B over MAO-A.[3]
Experimental Methodology: In Vitro Fluorometric MAO-B Inhibition Assay
To ensure the trustworthiness and reproducibility of efficacy data, a robust and validated experimental protocol is essential. The following is a detailed, self-validating protocol for determining the IC₅₀ of a test compound against MAO-B, synthesized from standard methodologies.[4][9][11]
Principle: The assay quantifies MAO-B activity by measuring the production of hydrogen peroxide (H₂O₂), a byproduct of the enzyme's reaction with a substrate. In the presence of horseradish peroxidase (HRP) and a suitable fluorescent probe (e.g., Amplex Red), H₂O₂ generates a highly fluorescent product (resorufin). An inhibitor will reduce the rate of fluorescence generation, and this reduction is used to calculate its potency.[4]
Caption: General workflow for the in vitro MAO-B inhibition assay.
Step-by-Step Protocol:
Compound Preparation:
Dissolve the test compound and reference inhibitor (e.g., Selegiline) in 100% DMSO to create high-concentration stock solutions (e.g., 10 mM).
Perform serial dilutions in DMSO, then further dilute in MAO-B Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4) to achieve the final desired concentrations. The final DMSO concentration in the assay should not exceed 1% to prevent enzyme inhibition.[9]
Plate Setup (96-well black plate):
Test Wells: Add 10 µL of each diluted test compound solution.
Positive Control: Add 10 µL of a reference inhibitor concentration known to cause >90% inhibition.[9]
Vehicle Control (100% Activity): Add 10 µL of MAO-B Assay Buffer containing the same final DMSO concentration as the test wells.
Blank (No Enzyme): Add 50 µL of MAO-B Assay Buffer. These wells will be used for background subtraction.
Enzyme Addition & Pre-incubation:
Prepare a working solution of recombinant human MAO-B enzyme in cold MAO-B Assay Buffer.
Add 40 µL of the MAO-B enzyme solution to all wells except the Blank wells.
Causality: This step ensures the enzyme is present to react.
Incubate the plate for 10-15 minutes at 37°C.
Causality: This pre-incubation period allows the test compounds and inhibitors to bind to the enzyme before the substrate is introduced, which is critical for accurately measuring the potency of both reversible and irreversible inhibitors.
Reaction Initiation:
Prepare a "Reaction Mix" containing the MAO-B substrate (e.g., tyramine or benzylamine), the fluorescent probe, and the developer enzyme (HRP) in MAO-B Assay Buffer according to the kit manufacturer's specifications.[4]
Add 50 µL of the Reaction Mix to all wells simultaneously using a multichannel pipette to initiate the reaction.
Fluorescence Measurement:
Immediately place the plate into a microplate reader pre-heated to 37°C.
Measure fluorescence intensity (Excitation ≈ 535 nm, Emission ≈ 587 nm) in kinetic mode, taking readings every 1-2 minutes for 30-60 minutes.[4]
Data Analysis:
For each well, calculate the rate of reaction (V) by determining the slope of the linear portion of the fluorescence vs. time plot.
Subtract the average rate of the Blank wells from all other wells.
Calculate the percentage of inhibition for each test compound concentration using the formula: % Inhibition = (1 - (V_inhibitor / V_vehicle)) * 100.
Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic (sigmoidal dose-response) curve using appropriate software (e.g., GraphPad Prism) to determine the IC₅₀ value.[9]
Discussion and Future Directions
The available data strongly suggest that the 2-methylbenzo[d]thiazole scaffold is a highly promising starting point for the development of novel MAO-B inhibitors. The demonstrated nanomolar potency and high selectivity of its derivatives surpass those of established clinical drugs in in vitro assays.[3]
However, for a complete picture, several critical steps must be undertaken:
Direct Efficacy Confirmation: The specific compound, (2-Methylbenzo[d]thiazol-6-yl)methanamine, must be synthesized and subjected to the described MAO-A and MAO-B inhibition assays to determine its precise IC₅₀ and selectivity index.
Kinetic Studies: It is crucial to determine the mechanism of inhibition (e.g., competitive, non-competitive) and its reversibility.[12] While irreversible inhibitors like Selegiline are effective, reversible inhibitors are often sought to potentially reduce side effects and allow for faster recovery of enzyme function if treatment is stopped.[][12]
Pharmacokinetic Profiling (ADMET): In silico and in vitro absorption, distribution, metabolism, excretion, and toxicity (ADMET) studies are necessary to evaluate the compound's drug-like properties, including its ability to cross the blood-brain barrier—a prerequisite for treating neurological disorders.[10]
In Vivo Validation: Promising candidates must be advanced to animal models of Parkinson's disease to confirm their efficacy, neuroprotective potential, and safety profile in a living system.
Conclusion
The (2-Methylbenzo[d]thiazol-6-yl)methanamine structural class represents a compelling new frontier in the search for next-generation MAO-B inhibitors. Supported by robust in vitro data from close analogs, this scaffold demonstrates the potential for superior potency and selectivity compared to current standard-of-care reference compounds.[3] The detailed methodologies provided in this guide offer a clear pathway for researchers to validate these findings and further explore the therapeutic utility of these promising molecules in the treatment of neurodegenerative diseases.
References
BenchChem. (n.d.). In Vitro MAO-B Inhibition Assay Using Sarmentosin.
BenchChem. (n.d.). Application Notes and Protocols for Mao-B-IN-18 In Vitro Assays.
Dr.Oracle. (2025, September 3). What is the mechanism of action of methenamine?.
ACS Omega. (2025, June 16). New Prospects in the Inhibition of Monoamine Oxidase-B (MAO-B) Utilizing Propargylamine Derivatives for the Treatment of Alzheimer's Disease: A Review.
PMC. (n.d.). Recent updates on structural insights of MAO-B inhibitors: a review on target-based approach.
Research Square. (n.d.). Design, synthesis, characterization, bio-molecular docking studies, and biological activity of (4-amino-2-(aryl/alkylamino)thiazol-5-yl)(6-methylbenzo[d]thiazol-2-yl)methanone.
MDPI. (2025, October 10). Monoamine Oxidase Inhibitors in Drug Discovery Against Parkinson's Disease: An Update.
Patsnap Synapse. (2024, July 17). What is the mechanism of Methenamine Hippurate?.
ACS Omega. (2023, December 5). Development of a New Class of Monoamine Oxidase-B Inhibitors by Fine-Tuning the Halogens on the Acylhydrazones.
ResearchGate. (2024, July 12). Synthesis and evaluation of 2-methylbenzothiazole derivatives as monoamine oxidase inhibitors.
BenchChem. (n.d.). The Evolving Landscape of Benzothiazole Bioactivity: A Comparative Analysis of 6-Methylbenzo[d]thiazol-2(3H)-one and Its Derivatives.
ClinicalTrials.gov. (n.d.). Efficacy and mechanism of action of methenamine hippurate (Hiprex).
PMC. (2025, September 21). Synthesis and Biological Evaluation of Marine-Inspired Benzothiazole Derivatives as Retinoid X Receptor-α Antagonists with Anti-Cancer Activities.
PubMed. (2022, December 1). The inhibition of monoamine oxidase by 2H-1,4-benzothiazin-3(4H)-ones.
Semantic Scholar. (2012, June 18). Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review.
PubMed. (2024, November 9). Design, synthesis and evaluation of benzothiazole-derived phenyl thioacetamides as dual inhibitors of monoamine oxidases and cholinesterases.
EXCLI Journal. (2025, January 3). SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS.
RSC Publishing. (n.d.). 2,1-Benzothiazine – (quinolin/thiophen)yl hydrazone frameworks as new monoamine oxidase inhibitory agents; synthesis, in vitro and in silico investigation.
MDPI. (2024, March 6). Synthesis and Monoamine Oxidase Inhibition Properties of 4-(2-Methyloxazol-4-yl)benzenesulfonamide.
Author: BenchChem Technical Support Team. Date: April 2026
Operational Safety & PPE Guide: Handling (2-Methylbenzo[d]thiazol-6-yl)methanamine
(2-Methylbenzo[d]thiazol-6-yl)methanamine (CAS: 933734-15-7; HCl salt: 1375964-49-0) is a highly valuable synthetic intermediate widely utilized in medicinal chemistry. The benzothiazole scaffold is a "privileged structure" in drug discovery, frequently incorporated into molecules targeting oncology, neurodegeneration, and infectious diseases due to its ability to interact with diverse biological targets like kinases and topoisomerases[1][2][3]. However, the presence of the primary methanamine group attached to the lipophilic benzothiazole core introduces specific handling risks.
As a Senior Application Scientist, I have designed this guide to move beyond generic safety data sheets. This document provides the mechanistic causality behind the required Personal Protective Equipment (PPE) and the operational protocols necessary to handle this compound safely.
Section 1: Mechanistic Hazard Profile
To effectively protect yourself, you must understand the chemical behavior of the threat. The primary amine moiety is both nucleophilic and basic. Upon contact with physiological moisture (sweat, tears, mucosal membranes), it can cause localized alkaline irritation. Furthermore, the lipophilic nature of the benzothiazole ring enhances the molecule's ability to penetrate the stratum corneum (the outermost layer of the epidermis), increasing the risk of systemic absorption[4][5].
Table 1: GHS Hazard Classification and Mechanistic Causality for Benzothiazole Amines
GHS Hazard Class
Category
Hazard Statement
Mechanistic Causality
Skin Irritation
Category 2
H315: Causes skin irritation
The basic primary amine deprotonates local tissue water, causing localized alkaline irritation and lipid bilayer disruption[4][5].
Eye Irritation
Category 2A
H319: Causes serious eye irritation
Nucleophilic amines aggressively attack corneal proteins; the lipophilic benzothiazole core accelerates deep tissue penetration[4][5].
STOT SE
Category 3
H335: May cause respiratory irritation
As a fine crystalline powder, it easily aerosolizes. Inhalation leads to deposition in the upper respiratory tract, irritating mucosal membranes[4].
Acute Toxicity
Category 4
H302: Harmful if swallowed
Systemic absorption of the benzothiazole scaffold can interfere with hepatic metabolic pathways, leading to acute toxicity[4].
Section 2: The PPE Matrix (Your Operational Armor)
Selecting the right PPE is not simply about compliance; it is about creating a self-validating barrier system based on the compound's physicochemical properties.
Hand Protection (Gloves):
Selection: 100% Nitrile gloves (minimum thickness: 0.11 mm). Do not use latex, as it offers poor resistance to organic bases.
Causality: When dissolving the compound in standard biological assay solvents like DMSO or DMF, the solvent acts as a carrier, rapidly pulling the dissolved benzothiazole through compromised or incompatible glove materials.
Protocol: Double-gloving is mandatory when handling concentrated stock solutions (>10 mM). Inspect the outer glove for micro-tears before and during handling.
Eye & Face Protection:
Selection: ANSI Z87.1-compliant chemical splash goggles.
Causality: Safety glasses with side shields are insufficient. The fine powder form of (2-Methylbenzo[d]thiazol-6-yl)methanamine can become airborne via static electricity during weighing, bypassing standard glasses and causing severe corneal irritation[5].
Respiratory Protection:
Selection: Handling must occur within a certified Class II Type A2 Biological Safety Cabinet (BSC) or a chemical fume hood. If engineering controls fail or are unavailable, an N95 or half-mask respirator with P100 particulate filters is required[4].
Body Protection:
Selection: A fully buttoned, flame-resistant (FR) lab coat or a 100% cotton lab coat with knit cuffs. Synthetic materials (like polyester) can generate static electricity, causing the powder to adhere to the fabric.
Section 3: Operational Workflow & Standard Operating Procedure (SOP)
The following diagram maps the logical flow of handling this compound, emphasizing critical safety checkpoints.
Caption: Workflow for the safe handling, dissolution, and disposal of (2-Methylbenzo[d]thiazol-6-yl)methanamine.
Protocol 1: Safe Weighing and Dissolution
Self-Validating Check: Before opening the vial, verify that the fume hood sash is at the correct operating height and the flow alarm is silent.
Preparation: Wipe down the analytical balance inside the fume hood with an anti-static wipe. Static charge is the primary cause of powder aerosolization.
Weighing: Use a grounded, anti-static micro-spatula. Slowly transfer the required mass of (2-Methylbenzo[d]thiazol-6-yl)methanamine into a pre-tared, amber glass vial (the compound may exhibit mild photosensitivity over time).
Dissolution: Add the required volume of solvent (e.g., DMSO) directly into the vial while still inside the hood. Cap the vial tightly before vortexing. Causality: Vortexing an uncapped vial can generate hazardous micro-aerosols of the amine-solvent mixture.
Decontamination: Wipe the balance and surrounding hood area with a paper towel dampened with 70% ethanol or isopropanol to capture any invisible micro-dust.
Section 4: Spill Response and Decontamination Plan
In the event of a spill, immediate and systematic action is required to prevent cross-contamination and respiratory exposure.
Protocol 2: Spill Cleanup Methodology
Isolation: Immediately halt work. If the spill is outside the fume hood, instruct colleagues to vacate the immediate 5-foot radius.
Containment (Powder Spill): Do NOT sweep the powder, as this will aerosolize the active pharmaceutical ingredient (API). Instead, gently cover the powder with a damp paper towel (using water or 70% ethanol) to suppress dust formation[5].
Containment (Liquid Spill in DMSO/DMF): Apply a universal chemical absorbent pad or inert absorbent powder (e.g., vermiculite) starting from the perimeter of the spill and working inward to prevent spreading[5].
Neutralization & Cleanup: Using your double-gloved hands, carefully scoop the absorbed material or damp towels into a heavy-duty, sealable hazardous waste bag.
Secondary Decontamination: Wash the spill surface thoroughly with soap and water, followed by an ethanol wipe, to remove any residual lipophilic benzothiazole residue[4][5].
Section 5: Disposal Plan
Improper disposal of benzothiazole derivatives can lead to aquatic toxicity.
Solid Waste: All empty vials, contaminated spatulas, and absorbent materials must be placed in a designated, clearly labeled "Hazardous Solid Waste - Toxic Organics" container[5].
Liquid Waste: Solutions containing (2-Methylbenzo[d]thiazol-6-yl)methanamine and organic solvents must be segregated into "Non-Halogenated Organic Waste" (if dissolved in DMSO/DMF) or "Halogenated Organic Waste" (if dissolved in DCM/Chloroform). Never pour down the sink[4].
PPE Disposal: Treat the outer layer of your double-gloves as contaminated solid waste.
References
2-Aminobenzothiazoles in anticancer drug design and discovery. National Institutes of Health (NIH) / PMC. Available at:[Link]
Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. MDPI. Available at: [Link]
Molecular docking and In-Silico pharmacokinetic analysis of 1,3-benzothiazole-2-amine derivatives as anticonvulsants. National Institutes of Health (NIH) / PMC. Available at:[Link]